Product packaging for DAPI dilactate(Cat. No.:CAS No. 28718-91-4)

DAPI dilactate

Cat. No.: B1147960
CAS No.: 28718-91-4
M. Wt: 367.4 g/mol
InChI Key: LCAUPANIXBMNIA-UHFFFAOYSA-N
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Description

DAPI dilactate is essentially the same as DAPI HCl (#6937) except in their counter ions. The dilactate counter ions make the dye more water soluble. DAPI shows blue fluorescence upon biniding DNA and also can be excited by UV. The blue fluorescent DAPI stain apparrantly associates with the minor groove of dsDNA, preferentially binding to AT clusters. DAPI is an excellent nuclear counterstain, showing a distinct banding pattern in chromosomes. It is also used for cell-cycle studies and mycoplasma detection. DAPI is a very sensitive dye that could be used to detect single nucleic acid molecules. DAPI has been shown to detect a single DNA molecule in solution, and to detect femtograms of DNA in single cells and chloroplasts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5O3 B1147960 DAPI dilactate CAS No. 28718-91-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAUPANIXBMNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715388
Record name 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1)
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28718-91-4
Record name Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28718-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC240892
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of DAPI Dilactate Binding to DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding mechanism of 4',6-diamidino-2-phenylindole (DAPI) dilactate to double-stranded DNA (dsDNA). It covers the core molecular interactions, quantitative binding parameters, and detailed experimental protocols for characterization.

Core Binding Mechanism

DAPI is a fluorescent stain that binds strongly to DNA, with a notable preference for adenine-thymine (A-T) rich regions[1][2][3]. The primary mode of interaction is through non-covalent binding within the minor groove of the B-form DNA helix[4][5].

Role of DAPI Dilactate: DAPI is commonly available as a dihydrochloride or a dilactate salt. The dilactate form exhibits greater water solubility, which facilitates the preparation of aqueous stock solutions. For the purposes of the DNA binding mechanism itself, the dilactate counterions dissociate in solution, and the binding interaction is governed by the DAPI cation.

A-T Selectivity: The preference for A-T rich sequences is a hallmark of DAPI binding. Footprinting experiments have shown that DAPI requires at least three consecutive A-T base pairs to bind effectively in the minor groove. This selectivity is attributed to several factors:

  • Steric Hindrance: The minor groove of G-C rich regions is sterically obstructed by the exocyclic amino group of guanine, which hinders the entry and fit of the DAPI molecule.

  • Favorable Electrostatics: The electrostatic potential in the minor groove of A-T rich regions is more negative compared to G-C regions, creating a more favorable environment for the cationic DAPI molecule.

  • Shape Complementarity: The crescent shape of the DAPI molecule is complementary to the curvature of the A-T rich minor groove.

Molecular Interactions: The stability of the DAPI-DNA complex is a result of a combination of non-covalent forces:

  • Hydrogen Bonding: DAPI can form hydrogen bonds with the O2 atoms of thymine and N3 atoms of adenine bases on the floor of the minor groove.

  • Van der Waals Forces: Close contacts between the planar aromatic rings of DAPI and the walls of the minor groove contribute significantly to the binding affinity.

  • Electrostatic Interactions: The positively charged amidinium groups of DAPI interact favorably with the negatively charged phosphate backbone of DNA.

Conformational Changes: Upon binding, DAPI can induce an allosteric conformational change in the DNA, resulting in a stiffer structure. The binding process is also associated with the displacement of water molecules from both the DAPI molecule and the minor groove, which is an entropically favorable process.

Alternative Binding Modes: While minor groove binding is the predominant and high-affinity mode, DAPI can exhibit other binding behaviors, particularly at G-C rich sites or at high dye-to-DNA ratios. These include a weaker intercalation mode, where the DAPI molecule inserts itself between the base pairs. This intercalative binding is significantly weaker (100-1000 fold) than the minor groove binding.

Visualization of DAPI Binding Logic

DAPI_Binding_Logic DAPI DAPI Cation (in solution) DNA dsDNA DAPI->DNA interacts with AT_Rich A-T Rich Region (≥3 bp) DNA->AT_Rich contains GC_Rich G-C Rich Region DNA->GC_Rich contains Minor_Groove Minor Groove Binding (High Affinity) AT_Rich->Minor_Groove allows Intercalation Intercalation (Low Affinity) GC_Rich->Intercalation favors Fluorescence Strong Blue Fluorescence Minor_Groove->Fluorescence

Caption: Logical flow of DAPI's preferential binding to A-T rich DNA regions.

Quantitative Data on DAPI-DNA Binding

The interaction between DAPI and DNA has been quantified by various biophysical methods. The following table summarizes key parameters.

ParameterValueDNA Type / ConditionsMethodReference
Binding Constant (Ka) ~107 M-1λ-DNA, high & low ionic strengthForce Spectroscopy
Binding Constant (Ka) ~105 M-1 (Intercalation)λ-DNA, high & low ionic strengthForce Spectroscopy
Binding Stoichiometry 1 DAPI molecule per 3-4 bpA-T rich sequencesNMR, X-ray Crystallography
Fluorescence Enhancement ~20-foldUpon binding to dsDNAFluorescence Spectroscopy
Excitation Maximum (λex) 358 nmBound to dsDNAFluorescence Spectroscopy
Emission Maximum (λem) 461 nmBound to dsDNAFluorescence Spectroscopy
Emission Maximum (λem) ~500 nmBound to RNAFluorescence Spectroscopy

Experimental Protocols

Characterizing the binding of DAPI to DNA involves several key biophysical techniques. Detailed methodologies for these experiments are provided below.

Fluorescence Spectroscopy

This is the most common method used to study DAPI-DNA interactions due to the significant fluorescence enhancement upon binding.

Objective: To determine the binding constant (Ka) and binding stoichiometry (n).

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water).

  • Calf thymus DNA or specific oligonucleotide sequence, stock solution with known concentration.

  • Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Protocol:

  • Preparation: Prepare a working solution of DAPI in the binding buffer at a fixed concentration (e.g., 1 µM).

  • Titration:

    • Place the DAPI solution in the cuvette.

    • Record the initial fluorescence intensity (Excitation: 358 nm, Emission: 461 nm).

    • Make sequential additions of the DNA stock solution into the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the total DNA concentration.

    • Analyze the binding isotherm using a suitable binding model, such as the Scatchard plot or non-linear regression fitting to determine Ka and n.

Visualization of Fluorescence Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_DAPI Prepare DAPI Solution (1 µM in Buffer) Start Measure Initial Fluorescence of DAPI Prep_DAPI->Start Prep_DNA Prepare DNA Stock (Known Concentration) Add_DNA Add DNA Aliquot Prep_DNA->Add_DNA Start->Add_DNA Equilibrate Equilibrate (2-3 min) Add_DNA->Equilibrate Measure_F Measure Fluorescence Equilibrate->Measure_F Loop Repeat until Saturation Measure_F->Loop Loop->Add_DNA No Plot Plot ΔF vs. [DNA] Loop->Plot Yes Fit Fit Data to Binding Model Plot->Fit Result Determine Ka and n Fit->Result

Caption: Experimental workflow for fluorescence titration of DAPI with DNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding and to study the chirality induced in the achiral DAPI molecule when it binds to the chiral DNA.

Objective: To assess DNA conformational changes and characterize the induced CD (ICD) signal of DAPI.

Materials:

  • This compound and DNA solutions as in 3.1.

  • CD Spectropolarimeter.

  • Quartz cuvette with a short path length (e.g., 1 cm).

Protocol:

  • Baseline Correction: Record a baseline spectrum of the buffer solution.

  • DNA Spectrum: Record the CD spectrum of the DNA solution alone (typically in the 220-320 nm range).

  • Titration:

    • Record the CD spectrum of a solution containing both DAPI and DNA. The ICD signal is observed in the absorption range of DAPI (300-400 nm).

    • Perform a titration by adding increasing concentrations of DAPI to a fixed concentration of DNA and record the spectra at each step.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze changes in the DNA CD signal (220-320 nm) to infer conformational changes.

    • Analyze the ICD signal (300-400 nm) which is indicative of minor groove binding. The nature of the ICD spectrum can provide insights into the binding geometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.

Materials:

  • Isothermal Titration Calorimeter.

  • This compound and DNA solutions prepared in the same buffer batch to minimize heat of dilution effects.

Protocol:

  • Sample Preparation:

    • Degas both the DAPI and DNA solutions thoroughly.

    • Load the DNA solution into the sample cell.

    • Load the DAPI solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the DAPI solution into the DNA solution in the sample cell while maintaining a constant temperature.

    • The instrument measures the heat released or absorbed after each injection.

  • Control Experiment: Perform a control titration by injecting DAPI into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of DAPI to DNA.

    • Fit the resulting isotherm to a suitable binding model to extract Ka, ΔH, and the stoichiometry (n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualization of the DAPI-DNA Interaction Pathway

Interaction_Pathway DAPI_free Free DAPI (Low Fluorescence) Encounter Initial Electrostatic Encounter DAPI_free->Encounter DNA_free Free dsDNA (B-form) DNA_free->Encounter Binding Minor Groove Binding (A-T Rich) Encounter->Binding ΔH, ΔS Complex Stable DAPI-DNA Complex Binding->Complex Conformation DNA Conformation Change (Stiffening) Complex->Conformation Fluorescence Fluorescence Enhancement (~20-fold) Complex->Fluorescence

Caption: Pathway of DAPI binding to DNA, leading to a stable, fluorescent complex.

References

An In-depth Technical Guide to DAPI Dilactate: Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate), with a focus on its spectral properties and applications in cellular and molecular biology. DAPI is a widely used nuclear counterstain that emits a strong blue fluorescence upon binding to DNA, making it an indispensable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Properties and Mechanism of Action

DAPI is a fluorescent molecule that binds preferentially to the minor groove of double-stranded DNA (dsDNA), with a high affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] The dilactate salt form of DAPI exhibits enhanced water solubility compared to its dihydrochloride counterpart, facilitating easier preparation of aqueous stock solutions.

The fluorescence of DAPI is significantly enhanced upon binding to dsDNA. This enhancement, approximately 20-fold, is attributed to the displacement of water molecules from both the dye and the DNA minor groove, which stabilizes the excited state and reduces non-radiative decay pathways. While DAPI can also bind to RNA, the fluorescence emission is weaker and red-shifted to around 500 nm.

Quantitative Spectral and Physicochemical Data

The spectral characteristics of DAPI are highly dependent on its binding state (free in solution versus bound to nucleic acids). The key quantitative data for this compound are summarized below.

PropertyValue (Bound to dsDNA)Value (Free in Aqueous Solution)References
Excitation Maximum (λex) 358-360 nm~340 nm
Emission Maximum (λem) 460-461 nm~488 nm
Molar Extinction Coefficient (ε) ~27,000 cm⁻¹M⁻¹~21,000 cm⁻¹M⁻¹
Quantum Yield (Φ) High (~0.92)Low (~0.043)
Molecular Weight 457.48 g/mol 457.48 g/mol

Note: The quantum yield of DAPI bound to RNA is significantly lower, approximately 20% of that when bound to dsDNA.

Experimental Methodologies

Accurate and reproducible results with DAPI staining depend on standardized protocols. Below are detailed methodologies for common applications.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (e.g., 1-5 mg/mL):

    • Weigh out the desired amount of this compound powder.

    • Dissolve in high-quality deionized water (ddH₂O) or dimethylformamide (DMF) to the target concentration. This compound's higher water solubility makes water a suitable solvent.

    • Aliquot the stock solution into small, light-protected tubes and store at -20°C for long-term storage (stable for months to years). For short-term storage, 2-8°C is acceptable for several weeks. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a stock solution aliquot and dilute it to the final desired concentration in an appropriate buffer, typically Phosphate-Buffered Saline (PBS).

    • For Fixed Cell Microscopy: A final concentration of 300 nM (approximately 0.1-1 µg/mL) is commonly used.

    • For Flow Cytometry (Cell Cycle Analysis): A higher concentration, typically 1-3 µM, is often required.

Protocol for Staining Fixed Adherent Cells for Fluorescence Microscopy

This protocol is suitable for cells cultured on coverslips or in chamber slides.

  • Cell Fixation:

    • Wash cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization (Optional but Recommended):

    • To ensure DAPI can access the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Add the DAPI working solution (e.g., 300 nM in PBS) to the cells, ensuring they are completely covered.

    • Incubate for 1-5 minutes at room temperature, protected from light.

    • Note: Incubation time and concentration may need optimization depending on the cell type.

  • Washing and Mounting:

    • Remove the DAPI solution and wash the cells two to three times with PBS to minimize background fluorescence.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is designed for analyzing the DNA content of a cell population.

  • Sample Preparation:

    • Harvest cells and prepare a single-cell suspension of 1-2 million cells.

    • Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.

    • Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for longer periods.

  • DAPI Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and carefully discard the ethanol supernatant.

    • Rehydrate the cells by resuspending the pellet in 5 mL of PBS and incubating for 15 minutes at room temperature.

    • Centrifuge again and resuspend the cell pellet in 300-500 µL of DAPI staining solution (e.g., DAPI at 1 µg/mL in PBS containing 0.1% Triton X-100).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation.

    • Collect the DAPI fluorescence signal in the blue channel (e.g., using a 450/50 bandpass filter) on a linear scale.

    • The resulting histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations of Experimental Workflows

Workflow for DAPI Staining of Fixed Cells

DAPI_Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Culture Culture Cells on Coverslip Wash1 Wash with PBS Culture->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize (0.1% Triton X-100) Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Stain Incubate with DAPI (300 nM, 1-5 min) Wash3->Stain Wash4 Wash with PBS (2-3x) Stain->Wash4 Mount Mount with Antifade Medium Wash4->Mount Image Image (Fluorescence Microscope) Mount->Image

Caption: A typical experimental workflow for staining fixed adherent cells with DAPI.

Logical Flow of Cell Cycle Analysis

Cell_Cycle_Analysis cluster_cell Cell Properties cluster_dapi DAPI Fluorescence cluster_flow Flow Cytometry Output G1 G1 Phase (2n DNA Content) Low_Fluor Low Fluorescence Intensity G1->Low_Fluor proportional to S S Phase (2n to 4n DNA) Mid_Fluor Intermediate Fluorescence S->Mid_Fluor proportional to G2M G2/M Phase (4n DNA Content) High_Fluor High Fluorescence Intensity G2M->High_Fluor proportional to Peak1 G1 Peak Low_Fluor->Peak1 results in Distribution S Phase Distribution Mid_Fluor->Distribution results in Peak2 G2/M Peak High_Fluor->Peak2 results in

Caption: Logical relationship between cell cycle phase, DAPI fluorescence, and flow cytometry data.

References

DAPI Dilactate: An In-depth Technical Guide for Nuclear Counterstaining in Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DAPI dilactate, a widely used fluorescent stain for visualizing cell nuclei in fixed-cell preparations. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in fluorescence microscopy and flow cytometry.

Introduction to this compound

DAPI (4',6-diamidino-2-phenylindole) is a blue-fluorescent DNA stain that is a cornerstone of fluorescence microscopy.[1] It exhibits a strong preference for double-stranded DNA (dsDNA), specifically binding to adenine-thymine (A-T) rich regions in the minor groove.[2][3] This binding event leads to a significant, approximately 20-fold, enhancement of its fluorescence.[4][5] DAPI is an excellent and popular nuclear counterstain, providing clear, specific staining of the nucleus with minimal cytoplasmic background.

The dilactate salt of DAPI is favored for its increased water solubility compared to the more common dihydrochloride salt, which facilitates easier preparation of stock solutions.

Chemical and Spectral Properties

A clear understanding of this compound's properties is crucial for its effective use. The key quantitative data is summarized below.

PropertyValueReferences
Molecular Formula C22H27N5O6
Molecular Weight 457.48 g/mol
Excitation Maximum (bound to dsDNA) ~358 nm
Emission Maximum (bound to dsDNA) ~461 nm
Solubility Soluble in water

Note: While DAPI also binds to RNA, the fluorescence quantum yield is only about 20% of that when bound to dsDNA, and the emission maximum is shifted to a longer wavelength (~500 nm).

Mechanism of Action

DAPI's utility as a nuclear stain stems from its specific binding to DNA. The process is a direct interaction and does not involve a signaling pathway.

DAPI This compound in solution Cell Fixed and Permeabilized Cell DAPI->Cell Passive Diffusion Nucleus Cell Nucleus Cell->Nucleus DNA dsDNA (A-T rich regions) Nucleus->DNA Complex DAPI-DNA Complex DNA->Complex Binding to minor groove Fluorescence Blue Fluorescence (λem ~461 nm) Complex->Fluorescence Excitation (λex ~358 nm) start Start: Adherent cells on coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash with PBS fix->wash1 stain Incubate with DAPI working solution (e.g., 300 nM for 1-5 min) wash1->stain wash2 Wash with PBS stain->wash2 mount Mount with antifade medium wash2->mount image Image with fluorescence microscope mount->image start Start: Suspension cells fix Fix and Permeabilize (e.g., Ethanol) start->fix wash Wash and Rehydrate in PBS fix->wash stain Incubate with DAPI staining buffer (e.g., 3 µM for 15 min) wash->stain analyze Analyze by flow cytometry stain->analyze

References

Storage and Stability of DAPI Dilactate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects concerning the storage and stability of 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate) solutions. Adherence to proper preparation, storage, and handling protocols is paramount to ensure the reliability and reproducibility of experimental results that rely on this widely used fluorescent stain.

Introduction to this compound

DAPI is a popular blue fluorescent nuclear and chromosome counterstain that binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, the fluorescence intensity of DAPI is enhanced approximately 20-fold.[1][3] this compound is a salt of DAPI that exhibits greater solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions in water.[2]

Quantitative Data on Storage and Stability

Proper storage is crucial for maintaining the performance of this compound solutions. The following tables summarize the recommended storage conditions and stability for both the solid powder form and prepared solutions.

Table 1: Storage and Stability of this compound Powder

Storage TemperatureProtection from LightShelf Life
Room TemperatureRecommendedAt least 1 year
2-8°CRecommendedAt least 1 year
-20°CRecommended3 years

Table 2: Storage and Stability of this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureProtection from LightStability
Stock SolutionDeionized Water or DMF5 mg/mL-20°CRequiredAt least 6 months
Stock SolutionDeionized Water or DMF5 mg/mL2-6°CRequiredUp to 6 months
Stock SolutionddH₂O5 mg/mL-20°C or -80°CRequiredAt least 6 months (avoid repeated freeze-thaw)
Stock SolutionWater10 mg/mL4°CRequiredCan be stored for years
In Solvent---80°CRequired1 year
Working SolutionPBS1 µg/mL4°CRequired-

Experimental Protocols

Accurate and consistent results depend on standardized experimental protocols. The following sections detail the preparation of stock and working solutions, as well as a general procedure for staining fixed cells.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Deionized water (dH₂O) or dimethylformamide (DMF)

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • To prepare a 5 mg/mL stock solution (10.9 mM), dissolve 10 mg of this compound powder in 2 mL of dH₂O or DMF.

  • Vortex the solution thoroughly to ensure the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at ≤-20°C for long-term storage. For short-term storage, the solution can be kept at 2-6°C, protected from light.

Preparation of DAPI Working Solution for Fixed Cell Staining

Objective: To dilute the DAPI stock solution to a working concentration for staining fixed cells for fluorescence microscopy.

Materials:

  • This compound stock solution (5 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate an aliquot of the DAPI stock solution to room temperature.

  • Dilute the stock solution to a final concentration of 300 nM in PBS. For a 5 mg/mL (10.9 mM) stock solution, this can be achieved through serial dilutions.

  • The working solution should be prepared fresh for optimal performance.

Staining Protocol for Adherent Fixed Cells

Objective: To stain the nuclei of fixed adherent cells with DAPI.

Materials:

  • Fixed cells on coverslips or in a culture plate

  • DAPI working solution (300 nM in PBS)

  • PBS for washing

  • Antifade mounting medium (optional)

Procedure:

  • After fixation and permeabilization, briefly wash the cells with PBS.

  • Add a sufficient volume of the 300 nM DAPI working solution to completely cover the cells.

  • Incubate for 1-5 minutes at room temperature, protected from light.

  • Remove the DAPI solution and rinse the sample several times with PBS to remove unbound dye.

  • Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission maxima: ~358/461 nm when bound to dsDNA).

Visualizations

Experimental Workflow for DAPI Staining

The following diagram illustrates the general workflow from this compound powder to imaging of stained cells.

DAPI_Workflow DAPI_Powder This compound Powder Dissolve Dissolve in dH₂O or DMF DAPI_Powder->Dissolve Stock_Solution 5 mg/mL Stock Solution Dissolve->Stock_Solution Store_Long Store at -20°C (Long-term) Stock_Solution->Store_Long Store_Short Store at 2-6°C (Short-term) Stock_Solution->Store_Short Dilute Dilute in PBS Stock_Solution->Dilute Working_Solution 300 nM Working Solution Incubate Incubate 1-5 min (Protect from light) Working_Solution->Incubate Fixed_Cells Fixed & Permeabilized Cells Fixed_Cells->Incubate Stained_Cells DAPI Stained Cells Incubate->Stained_Cells Wash Wash with PBS Stained_Cells->Wash Mount Mount with Antifade Reagent Wash->Mount Image Fluorescence Microscopy Mount->Image

Workflow for DAPI Staining of Fixed Cells.
Factors Affecting this compound Solution Stability

This diagram outlines the key factors that can influence the stability and performance of this compound solutions.

DAPI_Stability_Factors DAPI_Stability This compound Solution Stability Proper_Storage Proper Storage Conditions Proper_Storage->DAPI_Stability Promotes Cold_Temp Low Temperature (-20°C or 2-6°C) Proper_Storage->Cold_Temp Light_Protection Protection from Light Proper_Storage->Light_Protection Aliquoting Aliquoting Stock Solution Proper_Storage->Aliquoting Correct_Solvent Appropriate Solvent (dH₂O or DMF) Proper_Storage->Correct_Solvent Improper_Storage Improper Storage Conditions Improper_Storage->DAPI_Stability Degrades High_Temp Elevated Temperature Improper_Storage->High_Temp Light_Exposure Light Exposure Improper_Storage->Light_Exposure Freeze_Thaw Repeated Freeze-Thaw Cycles Improper_Storage->Freeze_Thaw Contamination Contamination Improper_Storage->Contamination

Key Factors Influencing DAPI Solution Stability.

Conclusion

The stability and efficacy of this compound solutions are highly dependent on proper preparation, storage, and handling. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their DAPI solutions, leading to more reliable and reproducible results in fluorescence microscopy and other applications. Key takeaways include the importance of storing stock solutions at low temperatures, protecting them from light, and avoiding repeated freeze-thaw cycles by preparing aliquots. The enhanced water solubility of the dilactate salt simplifies the preparation of aqueous stock solutions. As with all DNA-binding agents, DAPI is a potential mutagen and should be handled with appropriate safety precautions.

References

DAPI Dilactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate), a widely used fluorescent stain in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.

Core Chemical Properties

This compound is a salt form of DAPI, known for its enhanced solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions.[1][2][3][4] The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₅N₅ • 2C₃H₆O₃[5]
Molecular Weight 457.48 g/mol
Appearance Light yellow to yellow solid
Excitation Maximum (with dsDNA) ~358 nm
Emission Maximum (with dsDNA) ~461 nm

Mechanism of Action: DNA Binding

DAPI is a fluorescent stain that strongly binds to double-stranded DNA (dsDNA). Its primary mode of interaction is binding to the minor groove of DNA, with a notable preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant enhancement of its fluorescence, approximately 20-fold, making it an excellent tool for visualizing DNA. While DAPI can also bind to RNA, the resulting fluorescence is weaker and its emission maximum shifts to around 500 nm.

The interaction of DAPI with DNA is not limited to minor groove binding. Under certain conditions, such as in the presence of GC-rich DNA sequences or at high concentrations, it can also exhibit an intercalative binding mode.

Applications in Research

Due to its specific binding to DNA and strong fluorescence, this compound is extensively used in a variety of applications, including:

  • Fluorescence Microscopy: As a nuclear counterstain, DAPI allows for the clear visualization of nuclei in both fixed and live cells. Its distinct blue fluorescence provides excellent contrast with other fluorescent probes, making it ideal for multicolor imaging.

  • Flow Cytometry: DAPI is utilized for cell cycle analysis by quantifying the DNA content in a population of cells. Cells in the G2/M phase of the cell cycle will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase.

  • Chromosome Staining: DAPI is a common stain for visualizing chromosomes.

  • Mycoplasma Detection: The presence of mycoplasma contamination in cell cultures can be detected by the characteristic extranuclear DAPI staining.

Experimental Protocols

Below are detailed protocols for common applications of this compound.

Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of fixed cells grown on coverslips.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells on sterile coverslips in a petri dish. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing DAPI to enter the nucleus.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Prepare a working solution of DAPI at a concentration of 300 nM in PBS. Add enough of the DAPI working solution to completely cover the cells on the coverslip and incubate for 1-5 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells two to three times with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Visualization: Image the stained cells using a fluorescence microscope equipped with a UV light source and a blue/cyan filter.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging Cell Culture 1. Culture cells on coverslips Fixation 2. Fix with 4% PFA Cell Culture->Fixation Permeabilization 3. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization DAPI Staining 4. Incubate with 300 nM DAPI Washing 5. Wash with PBS DAPI Staining->Washing Mounting 6. Mount with antifade medium Washing->Mounting Fluorescence Microscopy 7. Image with UV excitation Mounting->Fluorescence Microscopy G Start Start Harvest Cells 1. Harvest 1-2 million cells Start->Harvest Cells Wash1 2. Wash with cold PBS Harvest Cells->Wash1 Fixation 3. Fix in 70% ethanol Wash1->Fixation Rehydration 4. Rehydrate in PBS Fixation->Rehydration DAPI Staining 5. Stain with DAPI/ Triton X-100 Rehydration->DAPI Staining Analysis 6. Analyze by flow cytometry DAPI Staining->Analysis End End Analysis->End

References

Navigating the Blue: A Technical Guide to the Safe Handling of DAPI Dilactate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for DAPI dilactate powder, a widely used fluorescent stain for nucleic acids. While DAPI (4',6-diamidino-2-phenylindole) is an indispensable tool in fluorescence microscopy and flow cytometry, proper handling is paramount to ensure personnel safety and maintain experimental integrity. This document outlines the potential hazards, recommended personal protective equipment (PPE), storage and handling best practices, emergency procedures, and detailed experimental protocols for the safe preparation and use of this compound solutions.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to treat it with caution as the chemical, physical, and toxicological properties have not been thoroughly investigated. DAPI is a known mutagen and should be handled with care.[1][2][3]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Chronic Exposure: Potential for cumulative effects. Long-term exposure effects are not well-documented.

Due to the lack of comprehensive toxicological data, it is prudent to handle this compound powder with the same level of caution as other potentially hazardous chemicals.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against accidental exposure to this compound powder and its solutions.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for handling this compound powder and solutions.
Chemical Splash GogglesRecommended when preparing stock solutions or when there is a risk of splashing. Forms a seal around the eyes for enhanced protection.
Face ShieldShould be worn in conjunction with goggles when handling large volumes or when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling DAPI. Inspect gloves before use and use proper removal techniques to avoid skin contact.
Double GlovingRecommended when handling the powder or concentrated stock solutions.
Body Protection Laboratory CoatStandard protective clothing to prevent contamination of personal garments. Should be laundered separately from personal clothing.
Chemically Resistant ApronRecommended when handling large quantities of DAPI solutions to provide an additional layer of protection against splashes.
Respiratory Protection Dust Mask (e.g., N95)Recommended when weighing or handling this compound powder to prevent inhalation of fine particles.
NIOSH/MSHA Approved RespiratorShould be worn if exposure limits are exceeded or if irritation is experienced.

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and to prevent accidental exposure.

AspectProcedure
General Handling Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage of Powder Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is typically -20°C or 2-8°C, protected from light.
Storage of Solutions Stock solutions can be stored at ≤-20°C for long-term storage (several months). For short-term storage, solutions can be kept at 2-6°C, protected from light. Avoid repeated freeze-thaw cycles.

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Spill Response:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Contain and Clean: For powder spills, cover with a plastic sheet to minimize dust. Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.

Experimental Protocols for Safe Handling

Preparation of this compound Stock Solution

This protocol outlines the steps for safely preparing a concentrated stock solution from this compound powder.

DAPI_Stock_Solution_Workflow start Start: Gather Materials ppe 1. Don Personal Protective Equipment (PPE) - Lab Coat - Nitrile Gloves (Double) - Safety Goggles - Dust Mask start->ppe weigh 2. Weigh this compound Powder - Use an analytical balance in a fume hood or ventilated enclosure. - Handle powder carefully to avoid creating dust. ppe->weigh dissolve 3. Dissolve Powder - Add the powder to the appropriate volume of solvent (e.g., ddH₂O or DMF). - Cap the vial securely. weigh->dissolve mix 4. Mix to Dissolve - Vortex or sonicate until the powder is completely dissolved. - this compound is more water-soluble than the hydrochloride salt. dissolve->mix aliquot 5. Aliquot Stock Solution - Dispense into smaller, clearly labeled, light-protecting microcentrifuge tubes. mix->aliquot store 6. Store Aliquots - Store at ≤-20°C for long-term storage. - Protect from light. aliquot->store cleanup 7. Clean and Disinfect Work Area - Decontaminate all surfaces and equipment used. store->cleanup dppe 8. Doff PPE and Wash Hands cleanup->dppe end End: Stock Solution Prepared dppe->end

Caption: Workflow for the safe preparation of a this compound stock solution.

Preparation of DAPI Working Solution and Staining of Cells

This protocol details the dilution of the stock solution and the subsequent staining of either suspension or adherent cells.

DAPI_Staining_Workflow cluster_prep Working Solution Preparation cluster_staining Cell Staining cluster_analysis Analysis retrieve 1. Retrieve Stock Solution - Thaw one aliquot of DAPI stock solution. dilute 2. Dilute to Working Concentration - Dilute the stock solution in an appropriate buffer (e.g., PBS). - Typical working concentrations are 1-10 µg/mL. retrieve->dilute add_stain 3. Add Working Solution to Cells - For adherent cells, cover the coverslip. - For suspension cells, resuspend the cell pellet. dilute->add_stain incubate 4. Incubate - Incubate at room temperature for 3-10 minutes, protected from light. add_stain->incubate wash 5. Wash Cells - Wash with buffer (e.g., PBS or culture medium) to remove excess stain. incubate->wash mount 6. Mount and Visualize - Mount the sample with an appropriate medium. - Observe using a fluorescence microscope with a DAPI filter set. wash->mount

Caption: General workflow for preparing a DAPI working solution and staining cells.

Logical Framework for this compound Safety

The safe use of this compound is predicated on a hierarchical set of controls and preparedness measures.

DAPI_Safety_Framework cluster_controls Hazard Control Measures cluster_preparedness Emergency Preparedness DAPI This compound Powder engineering Engineering Controls - Chemical Fume Hood - Ventilated Enclosure DAPI->engineering Handled Using admin Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training - Clear Labeling DAPI->admin Managed By ppe Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat - Respiratory Protection DAPI->ppe Protected By first_aid First Aid - Eyewash Station - Safety Shower - First Aid Kit DAPI->first_aid In Case of Exposure spill_kit Spill Response - Spill Kit - Absorbent Material - Waste Disposal Bags DAPI->spill_kit In Case of Spill

Caption: Logical relationship of safety precautions for handling this compound.

Waste Disposal

All DAPI-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of DAPI waste down the drain.

By adhering to the guidelines outlined in this document, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment while leveraging the power of this essential fluorescent stain.

References

The Principle of DAPI Dilactate Fluorescence Enhancement: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAPI (4′,6-diamidino-2-phenylindole) is a widely utilized fluorescent stain that exhibits a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA). Its remarkable fluorescence enhancement upon binding to DNA makes it an invaluable tool in cellular and molecular biology for visualizing cell nuclei, studying apoptosis, and analyzing the cell cycle. This technical guide delves into the core principles governing the fluorescence enhancement of DAPI, with a particular focus on the dilactate salt form. It provides a comprehensive overview of the binding mechanism, the photophysical properties of free and DNA-bound DAPI, and detailed experimental protocols for its application in fluorescence microscopy and flow cytometry.

Introduction to DAPI and DAPI Dilactate

DAPI is a blue-fluorescent dye that was first synthesized in 1971.[1] While initially investigated as a potential drug, its potent and specific binding to DNA, coupled with a significant increase in fluorescence upon binding, led to its widespread adoption as a fluorescent stain.[1] DAPI exists in several salt forms, with the dihydrochloride and dilactate being the most common. This compound is noted for its enhanced solubility in water compared to the dihydrochloride form, which facilitates the preparation of stock and working solutions.[2]

The Core Principle: Fluorescence Enhancement upon DNA Binding

The central characteristic of DAPI that makes it an exceptional DNA stain is the dramatic increase in its fluorescence quantum yield when it binds to dsDNA.[3] In its unbound state in an aqueous solution, DAPI exhibits a low quantum yield.[4] However, upon binding to the minor groove of A-T rich regions of dsDNA, its fluorescence intensity increases by approximately 20-fold. This enhancement is attributed to several factors:

  • Rigidization of the DAPI Molecule: In solution, the DAPI molecule is flexible and can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations. When bound within the minor groove of DNA, the molecule becomes more rigid, which restricts these non-radiative decay pathways and favors the emission of photons (fluorescence).

  • Protection from Quenching: The hydrophobic environment of the DNA minor groove shields the bound DAPI molecule from solvent molecules, particularly water, which can quench fluorescence. This protection from non-radiative decay processes further contributes to the enhanced quantum yield.

  • Favorable Energetics: Molecular modeling studies have shown that the binding of DAPI to the A-T rich minor groove is an energetically favorable interaction.

DAPI-DNA Interaction: A Closer Look

DAPI primarily binds to the minor groove of dsDNA, with a strong preference for sequences rich in adenine and thymine. This binding is non-intercalative. However, under certain conditions, such as high dye concentrations or in the presence of GC-rich DNA sequences, DAPI can also intercalate between DNA base pairs, though this is a less common and less fluorescent binding mode.

The interaction with the A-T rich minor groove is stabilized by hydrogen bonds and van der Waals forces between the DAPI molecule and the DNA.

Quantitative Photophysical Properties of DAPI

The photophysical properties of DAPI change significantly upon binding to dsDNA. The following table summarizes key quantitative data for free and DNA-bound DAPI.

PropertyFree DAPI (in aqueous solution)DAPI Bound to dsDNAReference(s)
Excitation Maximum (λex) ~340 nm~358 nm
Emission Maximum (λem) ~453 nm~461 nm
Quantum Yield (Φf) ~0.04~0.92
Molar Extinction Coefficient (ε) Not specified27,000 M⁻¹cm⁻¹ at 353 nm
Fluorescence Lifetime (τ) Two components: ~0.2 ns and ~2.8 ns~4 ns
Binding Constant (Kd) Not applicable~10⁷ M⁻¹ (for minor groove binding)

Experimental Protocols

Preparation of this compound Solutions

5.1.1. Stock Solution (e.g., 5 mg/mL)

  • Weigh out 10 mg of this compound powder.

  • Dissolve the powder in 2 mL of deionized water (diH₂O) or dimethylformamide (DMF) to create a 5 mg/mL stock solution.

  • If using water, sonication may be required to fully dissolve the powder.

  • Store the stock solution in aliquots at -20°C, protected from light. The stock solution is stable for several months.

5.1.2. Working Solution (e.g., 300 nM for Fixed Cell Staining)

  • Prepare an intermediate dilution of the stock solution. For example, add 2.1 µL of a 14.3 mM DAPI stock solution to 100 µL of Phosphate-Buffered Saline (PBS) to make a 300 µM intermediate dilution.

  • Dilute the intermediate dilution 1:1000 in PBS to create a final working solution of 300 nM.

  • Prepare the working solution fresh for each experiment.

Staining Protocol for Fixed Cells in Fluorescence Microscopy
  • Grow cells on coverslips or in a multi-well plate.

  • Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Wash the cells three times with PBS.

  • Add a sufficient volume of the 300 nM DAPI working solution to cover the cells.

  • Incubate for 1-5 minutes at room temperature, protected from light.

  • Remove the DAPI solution and wash the cells three times with PBS.

  • Mount the coverslips with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Staining Protocol for Live Cells

Note: DAPI is generally less permeable to the membranes of live cells and may require higher concentrations and longer incubation times. It is often used as a marker for dead or membrane-compromised cells in a live-cell population.

  • Prepare a DAPI working solution in a suitable cell culture medium or PBS at a concentration of 0.1-1 µg/mL.

  • Add the DAPI solution directly to the live cells.

  • Incubate at 37°C for 10-15 minutes.

  • Gently wash the cells with fresh medium or PBS to reduce background fluorescence.

  • Image the cells immediately using a fluorescence microscope with a DAPI filter set.

DAPI Staining for Cell Cycle Analysis by Flow Cytometry
  • Harvest and wash the cells with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and resuspend the pellet in PBS.

  • Prepare a DAPI staining solution containing a permeabilizing agent (e.g., 0.1% Triton X-100 in PBS) and DAPI at a final concentration of 1-10 µg/mL.

  • Resuspend the cell pellet in the DAPI/Triton X-100 solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a UV or violet laser for excitation and a blue emission filter.

Visualizations

DAPI_Fluorescence_Enhancement cluster_solution In Aqueous Solution cluster_dna Bound to dsDNA Minor Groove DAPI_free Free DAPI Excitation_free Photon Absorption (UV Light) DAPI_free->Excitation_free Excitation DAPI_bound DAPI-DNA Complex DAPI_free->DAPI_bound Binding to A-T Rich Minor Groove NonRadiative Non-Radiative Decay (Vibrations, Rotations) Excitation_free->NonRadiative Energy Loss LowFluorescence Weak Fluorescence Excitation_free->LowFluorescence Low Probability Excitation_bound Photon Absorption (UV Light) DAPI_bound->Excitation_bound Excitation Radiative Radiative Decay Excitation_bound->Radiative High Probability HighFluorescence Strong Fluorescence Radiative->HighFluorescence

Caption: Mechanism of DAPI Fluorescence Enhancement.

DAPI_Staining_Workflow start Start: Cell Sample fixation Cell Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (optional, e.g., Triton X-100) fixation->permeabilization washing1 Wash with PBS permeabilization->washing1 dapi_staining DAPI Staining (e.g., 300 nM, 1-5 min) washing1->dapi_staining washing2 Wash with PBS dapi_staining->washing2 mounting Mount with Anti-fade Medium washing2->mounting imaging Fluorescence Microscopy (Ex: ~360 nm, Em: ~460 nm) mounting->imaging

Caption: Experimental Workflow for DAPI Staining of Fixed Cells.

Conclusion

This compound is a highly effective and convenient fluorescent probe for DNA, primarily due to the significant enhancement of its fluorescence upon binding to the minor groove of A-T rich regions in dsDNA. This in-depth guide has elucidated the fundamental principles behind this phenomenon, provided key quantitative data for its photophysical properties, and offered detailed experimental protocols for its application. By understanding these core concepts and methodologies, researchers, scientists, and drug development professionals can effectively leverage DAPI for a wide range of applications in cellular and molecular imaging and analysis.

References

A Technical Guide to DAPI Dilactate in Microscopy for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the principles, applications, and methodologies of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a cornerstone fluorescent stain in cellular and molecular analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DAPI dilactate's utility in microscopy, complete with detailed experimental protocols and quantitative data for precise and reproducible results.

Introduction to this compound

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a blue-fluorescent dye renowned for its strong and specific binding to DNA.[1][2] It is an indispensable tool in fluorescence microscopy for visualizing cell nuclei. The dilactate salt of DAPI is favored in many laboratory settings due to its enhanced water solubility compared to the more common dihydrochloride salt, which facilitates easier preparation of stock solutions.[3][4]

DAPI operates by intercalating into the minor groove of double-stranded DNA (dsDNA), with a notable preference for adenine-thymine (A-T) rich regions.[1] This binding event leads to a significant, approximately 20-fold, enhancement in its fluorescence quantum yield. While DAPI can also bind to RNA, its fluorescence is considerably weaker and exhibits a spectral shift, which generally results in specific and high-contrast labeling of the nucleus with minimal cytoplasmic background.

Quantitative Data Summary

For ease of comparison and experimental design, the following tables summarize the key quantitative parameters of this compound.

Property Value References
Molecular Weight457.48 g/mol
Excitation Maximum (with dsDNA)~358 nm
Emission Maximum (with dsDNA)~461 nm
Molarity of 5 mg/mL solution10.9 mM
Recommended Storage (Powder)-20°C for up to 3 years
Recommended Storage (Solvent)-80°C for up to 1 year

Table 1: Physicochemical and Spectral Properties of this compound

Application Recommended Working Concentration Typical Incubation Time References
Fixed Adherent Cell Staining300 nM (or 0.1 - 1 µg/mL)1 - 10 minutes
Flow Cytometry (Cell Cycle)1 µg/mL to 10 µg/mL15 - 30 minutes
Apoptosis Detection (Microscopy)1 µg/mL5 - 15 minutes
Chromosome FISH Counterstaining30 nM30 minutes

Table 2: Recommended Staining Parameters for this compound in Various Applications

Core Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in microscopy. Below are detailed protocols for some of its most common uses.

Nuclear Counterstaining in Fixed Cells

DAPI is widely used as a nuclear counterstain in immunofluorescence (IF) and immunohistochemistry (IHC) to provide cellular context to the localization of specific proteins.

Experimental Protocol: Staining of Fixed Adherent Cells

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each to remove residual fixative.

  • Permeabilization (Optional but Recommended for Intracellular Targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cellular membranes.

    • Wash the cells twice with PBS.

  • DAPI Staining:

    • Prepare a working solution of DAPI at a concentration of 300 nM in PBS.

    • Add the DAPI working solution to the coverslips, ensuring the cells are completely covered.

    • Incubate for 1-5 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells two to three times with PBS to remove unbound DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization:

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

G cluster_prep Sample Preparation cluster_stain Staining cluster_visualize Visualization Culture Culture Cells on Coverslip Wash1 Wash with PBS Culture->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Perm Permeabilize with 0.1% Triton X-100 Wash2->Perm Wash3 Wash with PBS (2x) Perm->Wash3 Stain Incubate with 300 nM DAPI Wash3->Stain Wash4 Wash with PBS (2-3x) Stain->Wash4 Mount Mount with Antifade Medium Wash4->Mount Image Image with Fluorescence Microscope Mount->Image

DAPI Staining Workflow for Fixed Adherent Cells.
Cell Cycle Analysis by Flow Cytometry

The stoichiometric binding of DAPI to DNA allows for the quantification of cellular DNA content, making it a valuable tool for cell cycle analysis. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase will have an intermediate amount.

Experimental Protocol: Cell Cycle Analysis

  • Cell Preparation:

    • Harvest approximately 1-2 million cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 500 µL of PBS to create a single-cell suspension.

  • Fixation:

    • Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice for at least 2 hours. Cells can be stored at -20°C for longer periods.

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate the cells.

    • Centrifuge the cells again and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution (1 µg/mL DAPI, 0.1% Triton X-100 in PBS).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a UV or violet laser for DAPI excitation.

    • Collect the fluorescence emission using a filter appropriate for DAPI (e.g., 450/50 nm).

    • Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

G Start Cell Suspension Fix Fixation in 70% Ethanol Start->Fix Rehydrate Rehydration in PBS Fix->Rehydrate Stain Staining with DAPI/Triton X-100 Rehydrate->Stain Analyze Flow Cytometry Analysis Stain->Analyze G0G1 G0/G1 Phase (2n DNA) Analyze->G0G1 Low Fluorescence S S Phase (2n to 4n DNA) Analyze->S Intermediate Fluorescence G2M G2/M Phase (4n DNA) Analyze->G2M High Fluorescence

Cell Cycle Analysis using DAPI and Flow Cytometry.
Detection of Apoptosis

Apoptosis, or programmed cell death, is characterized by distinct morphological changes in the nucleus, including chromatin condensation and nuclear fragmentation. DAPI staining can be used to visualize these changes. Apoptotic cells will exhibit highly condensed or fragmented nuclei that are brightly stained with DAPI, in contrast to the uniform, less bright staining of healthy cell nuclei.

Experimental Protocol: Apoptosis Detection by Microscopy

  • Cell Culture and Treatment:

    • Culture cells on coverslips and treat with the desired apoptotic stimulus. Include both positive and negative controls.

  • Fixation and Staining:

    • Wash the cells twice with cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add a DAPI staining solution (1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.

  • Washing and Visualization:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides with an antifade mounting medium.

    • Visualize the cells under a fluorescence microscope. Count the number of cells with apoptotic nuclear morphology (condensed, fragmented, and brightly stained nuclei) versus normal nuclei.

G cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell Healthy_Nucleus Uniformly Stained Nucleus Condensed_Nucleus Condensed Chromatin Fragmented_Nucleus Fragmented Nucleus Apoptotic_Bodies Apoptotic Bodies DAPI DAPI Staining DAPI->Healthy_Nucleus Normal Fluorescence DAPI->Condensed_Nucleus Bright Fluorescence DAPI->Fragmented_Nucleus Bright Fluorescence

References

Methodological & Application

DAPI Dilactate Staining Protocol for Mammalian Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[][2] This specific binding results in a significant, approximately 20-fold, enhancement of its fluorescence.[3][4] DAPI is excited by ultraviolet (UV) light and emits a bright blue fluorescence, making it an ideal counterstain for the cell nucleus in fluorescence microscopy and flow cytometry.[5] When bound to dsDNA, DAPI has an excitation maximum of about 358 nm and an emission maximum of approximately 461 nm. DAPI dilactate is a salt form of DAPI that exhibits greater water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions. While it can be used for staining both fixed and live cells, it is more commonly used for fixed cells due to its limited membrane permeability in living cells.

Materials and Reagents

  • This compound powder (MW: 457.5 g/mol )

  • Deionized water (dH₂O) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

  • Mammalian cells (adherent or in suspension)

  • Microscope slides and coverslips or appropriate imaging plates

  • Fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm)

Quantitative Data Summary

ParameterFixed Cell StainingLive Cell StainingFlow Cytometry
DAPI Stock Solution 5 mg/mL (10.9 mM) in dH₂O or DMF5 mg/mL (10.9 mM) in dH₂O or DMF5 mg/mL (10.9 mM) in dH₂O or DMF
Working Concentration 300 nM (~0.1 - 1 µg/mL) in PBS0.1 - 1 µg/mL in PBS or culture medium3 µM in staining buffer
Incubation Time 1 - 10 minutes at room temperature10 - 15 minutes at 37°C15 minutes at room temperature
Fixation Required (e.g., 4% PFA)Not applicableRequired (e.g., 70% Ethanol)
Permeabilization Recommended (e.g., 0.1% Triton X-100)Not applicableRequired (e.g., Triton X-100 in staining buffer)

Experimental Protocols

Preparation of DAPI Stock Solution (5 mg/mL)
  • Weigh out 10 mg of this compound powder.

  • Dissolve the powder in 2 mL of high-purity deionized water (dH₂O) or dimethylformamide (DMF). Sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light, for long-term storage (stable for at least 6 months). For short-term storage, the solution can be kept at 2-8°C for up to one month.

Note: DAPI is a potential mutagen and should be handled with appropriate safety precautions.

Staining Protocol for Fixed Adherent Mammalian Cells
  • Cell Culture: Grow adherent cells on sterile coverslips or in imaging-appropriate plates to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If required for other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Prepare a working solution of 300 nM DAPI in PBS. Add enough of the working solution to completely cover the cells.

  • Incubation: Incubate for 1-5 minutes at room temperature, protected from light.

  • Washing: Rinse the cells two to three times with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.

Staining Protocol for Fixed Suspension Mammalian Cells
  • Cell Preparation: Harvest the cells and centrifuge at 1000g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

  • Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.

  • Washing: Centrifuge and wash the cells three times with PBS.

  • (Optional) Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Centrifuge and wash the cells three times with PBS.

  • Staining: Resuspend the cell pellet in a 1 µg/mL DAPI working solution in PBS.

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Centrifuge and wash the cells twice with PBS.

  • Imaging: Resuspend the cells in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and image.

Staining Protocol for Live Mammalian Cells
  • Cell Culture: Grow cells in a suitable imaging dish or plate.

  • Staining Solution Preparation: Prepare a working solution of 0.1-1 µg/mL DAPI in pre-warmed sterile PBS or culture medium.

  • Staining: Remove the culture medium and add the DAPI staining solution to the cells.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C.

  • Washing: Gently wash the cells once or twice with warm PBS or culture medium to reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set.

Note: DAPI is less permeable to the membranes of live cells, and staining may not be as robust as in fixed cells. Higher concentrations and longer incubation times might be necessary but can also lead to increased cytotoxicity.

Signaling Pathways and Experimental Workflows

DAPI_Staining_Mechanism Mechanism of DAPI Staining DAPI DAPI Molecule Cell_Membrane Cell Membrane DAPI->Cell_Membrane Crosses Membrane DNA dsDNA (A-T Rich Regions) Cell_Membrane->DNA Enters Nucleus Fluorescence Blue Fluorescence (Excitation: ~358nm, Emission: ~461nm) DNA->Fluorescence Binds to Minor Groove

Caption: Mechanism of DAPI binding to DNA and subsequent fluorescence.

DAPI_Staining_Workflow DAPI Staining Experimental Workflow for Fixed Cells cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Cell Culture Wash1 2. Wash with PBS Cell_Culture->Wash1 Fixation 3. Fixation Wash1->Fixation Wash2 4. Wash with PBS Fixation->Wash2 Permeabilization 5. Permeabilization (Optional) Wash2->Permeabilization Staining 6. DAPI Incubation Permeabilization->Staining Wash3 7. Wash with PBS Staining->Wash3 Mounting 8. Mount with Antifade Wash3->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for DAPI staining of fixed mammalian cells.

References

Application Notes and Protocols: Preparation of a 1 mg/mL DAPI Dilactate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPI (4′,6-diamidino-2-phenylindole) is a popular blue fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2] Upon binding to double-stranded DNA (dsDNA), its fluorescence is enhanced approximately 20-fold. DAPI dilactate is a salt of DAPI that exhibits greater water solubility than its dihydrochloride counterpart, making it a convenient choice for preparing aqueous stock solutions.[3] This document provides a detailed protocol for the preparation, storage, and handling of a 1 mg/mL this compound stock solution for use in fluorescence microscopy, flow cytometry, and other applications requiring fluorescent labeling of nuclei.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight457.48 g/mol
Molecular FormulaC₁₆H₁₅N₅•2C₃H₆O₃
AppearanceYellow solid
Solubility (in water)≥ 20 mg/mL
Excitation Maximum (dsDNA)~358 nm
Emission Maximum (dsDNA)~461 nm
Molar Concentration (1 mg/mL)~2.186 mM-

Experimental Protocol: Preparation of 1 mg/mL this compound Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of this compound.

3.1. Materials

  • This compound powder (e.g., Sigma-Aldrich D9564, Thermo Fisher Scientific D3571)

  • High-purity water (ultrapure, deionized, or double-distilled) or Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or other appropriate sterile containers for aliquoting

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Safety Precautions

  • Caution: DAPI is a known mutagen and should be handled with care. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Dispose of DAPI-containing waste in accordance with local regulations.

3.3. Stock Solution Preparation

  • Weighing: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.

  • Dissolving:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity water or DMSO. For a 1 mg/mL solution, add 1 mL of solvent. This compound is readily soluble in water.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, though it is often not required for the dilactate salt.

  • Storage:

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the solution, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes.

    • Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the solution is stable for at least six months.

    • Short-term Storage: For short-term use, the solution can be stored at 2-8°C, protected from light.

3.4. Preparation of Working Solution

The stock solution must be diluted to a working concentration before use. The optimal concentration may vary depending on the application.

  • For Fixed Cell Staining: A typical working concentration is 1 µg/mL. To prepare a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000 in a suitable buffer such as Phosphate-Buffered Saline (PBS).

  • Example Dilution: To make 1 mL of 1 µg/mL DAPI working solution, add 1 µL of the 1 mg/mL stock solution to 999 µL of PBS.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

DAPI_Stock_Preparation Workflow for 1 mg/mL this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh 1. Weigh DAPI Dilactate Powder dissolve 2. Dissolve in Water or DMSO to 1 mg/mL weigh->dissolve vortex 3. Vortex Until Fully Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C Protected from Light aliquot->store dilute 6. Dilute to Working Concentration (e.g., 1 µg/mL) store->dilute For Use

Caption: Workflow for DAPI stock solution preparation and storage.

References

Application Notes and Protocols for DAPI Dilactate Staining of Frozen Tissue Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of DAPI dilactate in the fluorescent staining of frozen tissue sections. DAPI (4',6-diamidino-2-phenylindole) is a widely used nuclear counterstain that emits a blue fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] The dilactate salt form of DAPI offers enhanced water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[4]

Mechanism of Action: DAPI exhibits a significant increase in fluorescence quantum yield, approximately 20-fold, upon binding to dsDNA. This specific interaction makes it an excellent tool for visualizing cell nuclei in both fixed cells and tissue sections with minimal cytoplasmic background. While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a shifted emission maximum (~500 nm) compared to when bound to dsDNA (~461 nm).

Applications in Research and Drug Development: In the context of frozen tissue sections, DAPI staining is crucial for:

  • Histological Context: Providing clear visualization of tissue architecture and cell distribution.

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): Serving as a counterstain to localize target proteins relative to the nucleus.

  • Cell Proliferation and Apoptosis Studies: Assessing nuclear morphology, condensation, and fragmentation.

  • High-Content Screening: Automating cell counting and nuclear segmentation in tissue-based assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of this compound for staining frozen tissue sections.

Table 1: this compound Properties

PropertyValue
Molecular Weight457.48 g/mol
Excitation Maximum (bound to dsDNA)358 nm
Emission Maximum (bound to dsDNA)461 nm
SolubilityHighly soluble in water
Storage (Powder)-20°C for up to 3 years
Storage (Stock Solution)-20°C or -80°C for at least 6 months

Table 2: Solution Preparation and Staining Concentrations

SolutionPreparationRecommended Concentration for Frozen SectionsIncubation Time
Stock Solution Dissolve 5 mg of this compound in 1 mL of deionized water or DMF to make a 5 mg/mL (10.9 mM) solution.N/AN/A
Working Solution Dilute the stock solution in Phosphate-Buffered Saline (PBS).1 µg/mL (1:5000 dilution of 5 mg/mL stock) or 300 nM2-10 minutes

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution and a ready-to-use working solution of this compound.

Materials:

  • This compound powder

  • Deionized water (dH₂O) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution (5 mg/mL): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Add 2 mL of dH₂O or DMF to a 10 mg vial of this compound to yield a 5 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. The dilactate salt should dissolve readily in water. d. Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution (1 µg/mL): a. Thaw an aliquot of the DAPI stock solution at room temperature, protected from light. b. Dilute the 5 mg/mL stock solution 1:5000 in PBS to prepare a 1 µg/mL working solution. For example, add 1 µL of the stock solution to 5 mL of PBS. c. The working solution can be stored at 4°C for short-term use, protected from light.

Protocol 2: Staining of Frozen Tissue Sections

This protocol outlines the steps for staining cryostat-sectioned tissues with this compound. It assumes that the frozen tissue sections have been appropriately prepared and are mounted on slides.

Materials:

  • Slides with frozen tissue sections

  • This compound working solution (1 µg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Antifade mounting medium

  • Coverslips

  • Coplin jars or a staining dish

  • Humidified chamber

Procedure:

  • Tissue Section Preparation: a. If starting with fresh tissue, snap-freeze in isopentane cooled with dry ice. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. b. Cut frozen sections at a thickness of 5-10 µm using a cryostat and mount them on adhesive-coated slides. c. Air dry the sections for 30 minutes at room temperature. Slides can be stored at -80°C for several months.

  • Rehydration and Fixation (if necessary): a. Bring the slides to room temperature for 10-20 minutes. b. Wash the slides with PBS for 5-10 minutes to remove the OCT compound. c. If the tissue was not pre-fixed, you can fix the sections at this stage. A common method is immersion in ice-cold acetone or 4% paraformaldehyde (PFA) in PBS for 10-20 minutes. d. Wash the slides three times with PBS for 5 minutes each.

  • Permeabilization (Optional): a. For intracellular targets in co-staining experiments, permeabilization may be necessary. Incubate the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the slides three times with PBS for 5 minutes each. For DAPI-only staining, this step is often not required.

  • DAPI Staining: a. Carefully blot the excess PBS from around the tissue section. b. Apply enough DAPI working solution (1 µg/mL) to completely cover the tissue section. c. Incubate for 2-5 minutes at room temperature in a dark, humidified chamber to prevent drying. d. Note: Incubation time may need optimization. Over-incubation can lead to high background.

  • Washing: a. Gently rinse off the DAPI solution with PBS. b. Wash the slides twice with PBS for 5 minutes each to remove unbound DAPI.

  • Mounting: a. Carefully remove the excess PBS from the slide. b. Apply a drop of antifade mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e. Allow the mounting medium to cure according to the manufacturer's instructions.

  • Visualization: a. Visualize the stained sections using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). b. Store the slides at 4°C in the dark.

Visualizations

DAPI_Staining_Mechanism DAPI This compound (in solution) DAPI_dsDNA DAPI-dsDNA Complex (High Fluorescence) DAPI->DAPI_dsDNA Binds to dsDNA dsDNA (A-T Rich Minor Groove) dsDNA->DAPI_dsDNA Emission Emission (~461 nm, Blue Light) DAPI_dsDNA->Emission Excitation Excitation (~358 nm) Excitation->DAPI_dsDNA

DAPI Staining Mechanism

Frozen_Section_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Final Steps Tissue_Collection 1. Tissue Collection (Fresh Tissue) Snap_Freezing 2. Snap Freezing (Isopentane & Dry Ice) Tissue_Collection->Snap_Freezing Embedding 3. Embedding (OCT Compound) Snap_Freezing->Embedding Sectioning 4. Cryosectioning (5-10 µm) Embedding->Sectioning Rehydration 5. Rehydration & OCT Removal (PBS Wash) Sectioning->Rehydration Fixation 6. Fixation (Optional) (e.g., 4% PFA) Rehydration->Fixation Staining 7. DAPI Staining (1 µg/mL, 2-5 min) Fixation->Staining Washing 8. Washing (PBS) Staining->Washing Mounting 9. Mounting (Antifade Medium) Washing->Mounting Visualization 10. Visualization (Fluorescence Microscope) Mounting->Visualization

Frozen Section Staining Workflow

References

Application Notes and Protocols for Cell Cycle Analysis Using DAPI Dilactate in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell cycle analysis is a fundamental tool in cellular and molecular biology, providing critical insights into the proliferative state of cell populations. This is particularly relevant in cancer research and drug development, where understanding the effects of compounds on cell cycle progression is paramount. Flow cytometry, coupled with a fluorescent DNA-binding dye, offers a rapid and quantitative method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent dye used for cell cycle analysis. It exhibits a strong preference for binding to the minor groove of double-stranded DNA (dsDNA), with a higher affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, with an excitation maximum around 358 nm and an emission maximum at 461 nm. This stoichiometric binding to DNA allows for the discrimination of cell cycle phases based on DNA content: cells in G2/M have twice the DNA content, and therefore twice the fluorescence intensity, of cells in G0/G1.

DAPI dilactate is a salt of DAPI that is more water-soluble than the more common dihydrochloride salt, making it easier to prepare stock solutions in aqueous buffers. For accurate cell cycle analysis using DAPI, cells must be fixed and permeabilized to allow the dye to enter the nucleus and bind to the DNA.

These application notes provide a detailed protocol for using this compound for cell cycle analysis in flow cytometry, including sample preparation, staining, data acquisition, and analysis.

Principle of DAPI-Based Cell Cycle Analysis

The principle of DAPI-based cell cycle analysis lies in the stoichiometric binding of the dye to the cellular DNA. The amount of fluorescence emitted by a DAPI-stained cell is directly proportional to its DNA content. A typical histogram of a proliferating cell population will show two distinct peaks representing the G0/G1 and G2/M phases, with a region of lower cell numbers between them corresponding to the S phase.

  • G0/G1 Phase: Cells in this phase are diploid (2N DNA content) and will exhibit a specific fluorescence intensity, forming the first major peak on the histogram.

  • S Phase: As cells progress through this phase, they are actively synthesizing DNA. This results in a continuous distribution of DNA content between 2N and 4N, and consequently, a range of fluorescence intensities between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells in this phase are tetraploid (4N DNA content) and will have twice the fluorescence intensity of G0/G1 cells, forming the second major peak on the histogram.

By analyzing the distribution of fluorescence intensities, the percentage of cells in each phase of the cell cycle can be quantified.

Experimental Workflow

The overall workflow for cell cycle analysis using this compound is depicted below. It involves cell harvesting, fixation, permeabilization, DAPI staining, and subsequent analysis by flow cytometry.

DAPI_Workflow start Start: Cell Culture harvest 1. Harvest Cells (e.g., trypsinization for adherent cells) start->harvest wash1 2. Wash with PBS harvest->wash1 fix 3. Fixation (e.g., ice-cold 70% Ethanol) wash1->fix wash2 4. Wash with PBS fix->wash2 stain 5. DAPI Staining (this compound in permeabilization buffer) wash2->stain acquire 6. Flow Cytometry Acquisition (UV or Violet laser) stain->acquire analyze 7. Data Analysis (Cell cycle modeling software) acquire->analyze end End: Cell Cycle Profile analyze->end

Caption: Experimental workflow for DAPI-based cell cycle analysis.

Materials and Reagents

Reagents
ReagentSupplier ExampleCatalog Number Example
This compoundBiotium40009
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Ethanol, 200 proof (absolute)Sigma-AldrichE7023
Triton™ X-100Sigma-AldrichT8787
Deionized Water (dH₂O)------
Equipment
  • Flow cytometer with a UV (e.g., 355 nm) or Violet (e.g., 405 nm) laser.

  • Vortex mixer

  • Refrigerated centrifuge

  • Micropipettes and sterile tips

  • Flow cytometry tubes (e.g., 5 mL polystyrene round-bottom tubes)

  • Ice bucket

Detailed Protocols

This section provides a detailed protocol for staining suspension or adherent cells with this compound for cell cycle analysis.

Reagent Preparation
ReagentPreparationStorage
DAPI Stock Solution (1 mg/mL) Dissolve 10 mg of this compound in 10 mL of dH₂O. Vortex to ensure it is fully dissolved.Aliquot and store at -20°C, protected from light, for several months.
70% Ethanol (Fixative) Mix 70 mL of absolute ethanol with 30 mL of dH₂O.Store at -20°C.
DAPI Staining Solution (1 µg/mL) To 10 mL of PBS containing 0.1% (v/v) Triton X-100, add 10 µL of the 1 mg/mL DAPI stock solution.Prepare fresh before each use and protect from light.
Cell Preparation and Fixation

Note: The optimal cell number is typically between 1-2 million cells per sample.

  • Harvest Cells:

    • Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Adherent cells: Wash with PBS, then detach cells using trypsin-EDTA. Neutralize the trypsin, and centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Wash: Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.

  • Resuspend: Carefully resuspend the cell pellet in 500 µL of cold PBS. Ensure a single-cell suspension by gentle pipetting.

  • Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This gradual addition helps to prevent cell clumping.

  • Incubate: Incubate the cells on ice or at 4°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several days to weeks.

DAPI Staining
  • Rehydration: Centrifuge the ethanol-fixed cells at 1000 x g for 5 minutes. Carefully discard the ethanol supernatant.

  • Wash: Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.

  • Centrifuge: Pellet the cells by centrifuging at 1000 x g for 5 minutes.

  • Staining: Decant the supernatant and resuspend the cell pellet in 300 µL of the DAPI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. Do not wash the cells after this step.

  • Filtration: (Optional but recommended) Filter the stained cell suspension through a 40 µm nylon mesh to remove any cell aggregates before analysis.

Flow Cytometry Acquisition and Analysis

Instrument Setup
  • Laser and Filters: Use a flow cytometer equipped with a UV or violet laser for DAPI excitation. Collect the DAPI fluorescence signal using a bandpass filter appropriate for its emission, typically around 450/50 nm.

  • Linear Scaling: Set the fluorescence intensity parameter for DAPI to a linear scale. This is crucial because the difference in DNA content between G0/G1 and G2/M is a direct twofold increase.

  • Voltage and Gain: Adjust the forward scatter (FSC), side scatter (SSC), and DAPI fluorescence channel voltages to ensure that the cell populations are on scale and the G0/G1 peak is positioned appropriately on the histogram. Use an unstained control and a stained asynchronous (untreated) cell sample to set up the instrument.

  • Doublet Discrimination: To exclude cell doublets, which can be mistaken for G2/M cells, set up a plot of fluorescence pulse area versus pulse width or pulse height. Gate on the single-cell population to ensure accurate analysis.

Data Acquisition

Acquire data for each sample, collecting a sufficient number of events (typically 10,000-30,000 single-cell events) for robust statistical analysis.

Data Analysis
  • Gating Strategy:

    • First, gate on the main cell population based on the FSC vs. SSC plot to exclude debris.

    • Next, use a pulse geometry gate (e.g., Area vs. Width of the DAPI signal) to exclude doublets and aggregates.

    • Finally, create a histogram of the DAPI fluorescence intensity for the single-cell population.

  • Cell Cycle Modeling: Use a cell cycle analysis software package (e.g., ModFit LT™, FlowJo™, FCS Express™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. These programs use mathematical models to fit curves to the different phases of the cell cycle.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the DAPI staining protocol.

ParameterRecommended ValueRange/Notes
Cell Number 1-2 x 10⁶ cellsCan be adjusted, but maintain a consistent cell-to-dye ratio.
Fixative Ice-cold 70% EthanolParaformaldehyde (PFA) can also be used, but may require different permeabilization steps.
Fixation Time ≥ 2 hours at 4°CCan be stored for longer periods at -20°C.
DAPI Stock Concentration 1 mg/mL in dH₂O
DAPI Working Concentration 1 µg/mLCan be optimized (e.g., 0.4-0.6 µg/mL has been reported as optimal in some systems).
Permeabilization Agent 0.1% Triton X-100 in PBSIncluded in the DAPI staining solution.
Staining Incubation Time 30 minutes at RT
Excitation Wavelength ~358 nm (UV or Violet laser)
Emission Wavelength ~461 nm

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Coefficient of Variation (CV) of G0/G1 Peak - Inconsistent staining - Cell clumping - High flow rate during acquisition- Ensure a single-cell suspension before fixation. - Filter cells before analysis. - Use a low flow rate on the cytometer.
Poor Resolution of Cell Cycle Phases - Suboptimal dye concentration - Inadequate fixation or permeabilization- Titrate the DAPI concentration. - Ensure fixation and permeabilization steps are performed correctly.
Shifting G0/G1 Peak Position Between Samples - Inconsistent cell numbers leading to varied dye-to-DNA ratio- Use the same number of cells for each sample.
High Background Fluorescence - Excess DAPI or insufficient washing after fixation- Prepare fresh DAPI staining solution. - Ensure proper washing after the rehydration step.
G2/M Peak is Not at Twice the G0/G1 Intensity - Incomplete DNA staining - Presence of doublets- Increase DAPI incubation time or concentration. - Apply stringent doublet discrimination gating.

Cell Cycle Signaling Pathway

The progression through the cell cycle is a highly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). While DAPI staining measures the outcome of this regulation (DNA content), understanding the underlying pathway is crucial for interpreting experimental results, especially in drug development.

Cell_Cycle G1 G1 Phase (Cell Growth) G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint Cyclin D/CDK4-6 Cyclin E/CDK2 S S Phase (DNA Synthesis) G2 G2 Phase (Preparation for Mitosis) S->G2 Cyclin A/CDK2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis and Cytokinesis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M Cyclin B/CDK1

Caption: Simplified overview of the mammalian cell cycle regulation.

Conclusion

This compound is a reliable and effective reagent for the quantitative analysis of the cell cycle by flow cytometry. Its high affinity for dsDNA and the resulting strong fluorescence signal allow for clear resolution of the different cell cycle phases. The protocol provided herein, along with the troubleshooting guide, offers a robust framework for researchers to obtain high-quality, reproducible cell cycle data. Careful attention to sample preparation, particularly achieving a single-cell suspension and consistent cell numbers, is critical for accurate results.

References

Application Note: Live-Cell Imaging with DAPI Dilactate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4',6-diamidino-2-phenylindole (DAPI) is a well-established fluorescent stain that binds strongly to DNA, emitting a characteristic blue fluorescence. It is widely used for visualizing cell nuclei in fluorescence microscopy and flow cytometry.[1] While traditionally favored for fixed-cell applications, DAPI can also be used for live-cell imaging.[2] The dilactate salt of DAPI offers improved water solubility over the more common dihydrochloride salt, simplifying stock solution preparation.[1][3]

This document provides a detailed protocol for using DAPI dilactate for live-cell imaging. It is important to note that while DAPI can permeate the membrane of living cells, it is generally less permeable and more toxic than other live-cell nuclear stains like Hoechst dyes.[4] Therefore, its use in live-cell applications requires careful optimization of concentration and incubation time to minimize cytotoxicity.

Mechanism of Action

DAPI associates with the minor groove of double-stranded DNA (dsDNA), showing a preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant, approximately 20-fold enhancement in its fluorescence quantum yield. While DAPI can also bind to RNA, the affinity is weaker, and the fluorescence emission is shifted to a longer wavelength (~500 nm) with a lower quantum yield. This high specificity for dsDNA allows for precise and high-contrast labeling of the nucleus in most eukaryotic cells.

cluster_extracellular Extracellular Space cluster_cell Live Cell DAPI_ext This compound Cytoplasm Cytoplasm DAPI_ext->Cytoplasm Membrane Permeation CellMembrane Cell Membrane Nucleus Nucleus Cytoplasm->Nucleus DNA dsDNA (A-T Rich Regions) DAPI_bound DAPI-DNA Complex (Bright Blue Fluorescence) DNA->DAPI_bound Binds to Minor Groove

Figure 1. DAPI Staining Mechanism.

Data Presentation

The following table summarizes the key properties and recommended conditions for using this compound.

ParameterValueReference(s)
Molecular Weight 457.49 g/mol
Excitation Wavelength (max) ~358 nm (bound to dsDNA)
Emission Wavelength (max) ~461 nm (bound to dsDNA)
~500 nm (bound to RNA)
Recommended Concentration (Live Cells) 1 - 10 µg/mL
Recommended Concentration (Fixed Cells) 0.1 - 1 µg/mL
Typical Incubation Time (Live Cells) 5 - 15 minutes
Toxicity Profile Considered cytotoxic and a potential mutagen; not ideal for long-term imaging.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

This compound has enhanced water solubility compared to DAPI dihydrochloride.

  • To create a 5 mg/mL stock solution, dissolve 10 mg of this compound powder in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF).

  • Mix thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if needed.

  • Store the stock solution at 4°C for short-term storage (up to 6 months) or at -20°C for long-term storage, protected from light.

Safety Note: DAPI is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

4.2. Protocol for Staining Live Adherent Cells (Fluorescence Microscopy)

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for live-cell imaging until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the 5 mg/mL DAPI stock solution in pre-warmed culture medium or phosphate-buffered saline (PBS) to a final working concentration. For live cells, a higher concentration of 1-10 µg/mL is often required.

  • Staining: Remove the culture medium from the cells and add the DAPI staining solution, ensuring the cells are completely covered.

  • Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light. Incubation time should be minimized to reduce toxicity.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye and reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.

4.3. Protocol for Staining Live Suspension Cells (Flow Cytometry)

  • Cell Preparation: Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells once with PBS.

  • Prepare Staining Solution: Dilute the DAPI stock solution in an appropriate buffer (e.g., PBS or a Tris-based buffer) to a final concentration of approximately 3 µM.

  • Staining: Resuspend the cell pellet in 1 mL of the DAPI staining solution.

  • Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells by flow cytometry using a UV excitation source without a wash step. The presence of the dye in the analysis buffer is acceptable.

cluster_prep Preparation cluster_stain Staining cluster_image Imaging Start Start: Live Adherent Cells Stock Prepare DAPI Working Solution (1-10 µg/mL) Start->Stock Incubate Incubate 5-15 min (Protect from light) Stock->Incubate Wash Wash 2-3x with PBS/Media Incubate->Wash Image Fluorescence Microscopy (UV Excitation) Wash->Image End End: Analyze Data Image->End

Figure 2. Live-Cell Imaging Workflow.

Troubleshooting and Considerations

  • High Background: This can result from using too high a DAPI concentration or insufficient washing. Reduce the DAPI concentration or increase the number and duration of wash steps.

  • Weak Signal: Live cells have less permeable membranes than fixed cells. If the nuclear signal is too weak, try increasing the DAPI concentration or extending the incubation time slightly. Be aware that this may also increase toxicity.

  • Phototoxicity: UV light used to excite DAPI can be damaging to live cells. Minimize exposure by using the lowest possible laser power and shortest exposure times. For time-lapse experiments, consider using alternative, less toxic dyes like Hoechst 33342, which is more cell-permeant.

  • Cell Viability: DAPI is toxic and can induce apoptosis in some cell types. It is not recommended for long-term live-cell imaging. For experiments requiring extended observation, Hoechst dyes are a better alternative.

  • Staining Bacteria and Yeast: DAPI can be used to stain bacteria, though the signal may be dim. A concentration of 10-15 µg/mL with a 30-minute incubation is a suggested starting point. Dead bacterial cells tend to stain more brightly than live ones.

References

Staining Plant Cell Nuclei with DAPI Dilactate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA. Upon binding to double-stranded DNA, DAPI's fluorescence is enhanced approximately 20-fold, emitting a bright blue light with an excitation maximum at 358 nm and an emission maximum at 461 nm.[1][2][3] This specificity makes it an excellent tool for visualizing cell nuclei in both fixed and, with some limitations, living cells.[4] DAPI dilactate is a more water-soluble salt of DAPI, which facilitates the preparation of stock solutions.[2]

This document provides detailed application notes and protocols for staining plant cell nuclei with this compound, addressing the unique challenges presented by the plant cell wall and tissue opacity.

Key Considerations for Staining Plant Cells

Staining plant cells with DAPI requires special attention to the following aspects:

  • Cell Wall Penetration: The rigid plant cell wall can be a significant barrier to DAPI uptake. Therefore, proper fixation and permeabilization are often necessary, especially for intact tissues.

  • Tissue Opacity and Autofluorescence: The presence of pigments like chlorophyll can cause high background autofluorescence, obscuring the DAPI signal. Tissue clearing techniques are often employed to render the tissue transparent and reduce background noise.

  • Live vs. Fixed Cells: While DAPI can be used for live-cell imaging, it is less membrane-permeable and potentially more toxic to living cells compared to fixed cells. Higher concentrations and longer incubation times may be required for live cells, which can impact cell viability.

Data Presentation

The following tables summarize key quantitative parameters for this compound staining in various plant systems.

Table 1: Recommended this compound Concentrations and Incubation Times for Different Plant Tissues

Plant Tissue/Cell TypeFixation StatusThis compound ConcentrationIncubation TimeReference(s)
Arabidopsis thaliana RootsFixed1 µg/mL5 - 15 minutes
Arabidopsis thaliana PollenFixed1 µg/mL5 minutes
Arabidopsis thaliana FlowersFixed10 ng/µL (in 80% glycerol)5 minutes
Plant Protoplasts (General)Live/Fixed1 - 20 µg/mL5 - 20 minutes
Tobacco BY-2 CellsFixed1 µg/mL15 minutes
Nicotiana benthamiana Leaf EpidermisLive100 ng/mL3 - 5 minutes
Petunia ProtoplastsLive (via electroporation)Not specifiedNot specified

Table 2: Effects of DAPI Staining on Plant Cell Viability

Plant SystemStaining ConditionsViability AssayObserved EffectReference(s)
Petunia ProtoplastsElectroporation with DAPIFluorescein diacetate (FDA) staining56-65% viability compared to control after 24 hours.
Petunia ProtoplastsElectroporation with DAPIPlating efficiency4% plating efficiency after 3 weeks compared to 30% for control.
Currant Tomato ProtoplastsDAPI stainingFDA stainingDAPI-positive nuclei correlated with FDA-negative (non-viable) protoplasts.

Experimental Protocols

Protocol 1: DAPI Staining of Fixed Arabidopsis thaliana Roots

This protocol is suitable for visualizing nuclei in fixed root tissues.

Materials:

  • Arabidopsis thaliana seedlings

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • This compound stock solution (1 mg/mL in deionized water)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Fixation: Gently transfer Arabidopsis seedlings to a microcentrifuge tube containing the fixative solution. Incubate for 30-60 minutes at room temperature.

  • Washing: Carefully remove the fixative and wash the seedlings three times with PBS for 5 minutes each.

  • Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step is crucial for allowing DAPI to penetrate the cell walls.

  • Washing: Remove the permeabilization solution and wash the seedlings three times with PBS for 5 minutes each.

  • DAPI Staining: Prepare a working solution of this compound at a final concentration of 1 µg/mL in PBS. Immerse the seedlings in the DAPI solution and incubate for 5-15 minutes at room temperature in the dark.

  • Final Wash: Remove the DAPI solution and wash the seedlings once with PBS to reduce background fluorescence.

  • Mounting: Carefully mount the stained roots on a microscope slide with a drop of antifade mounting medium and cover with a coverslip.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).

Protocol 2: DAPI Staining of Plant Protoplasts

This protocol can be adapted for both live and fixed protoplasts.

Materials:

  • Isolated plant protoplasts

  • Protoplast washing buffer

  • This compound stock solution (1 mg/mL in deionized water)

  • (For fixed protoplasts) Fixative solution (e.g., 4% paraformaldehyde)

  • Microscope slides and coverslips

Procedure for Live Protoplasts:

  • Preparation: Resuspend the protoplasts in a suitable buffer.

  • DAPI Staining: Add this compound to the protoplast suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.

  • Washing (Optional): Washing is not always necessary but can help reduce background. Centrifuge the protoplasts at a low speed (e.g., 100 x g for 2-3 minutes) and resuspend in fresh buffer.

  • Imaging: Place a drop of the protoplast suspension on a slide, cover with a coverslip, and image immediately.

Procedure for Fixed Protoplasts:

  • Fixation: Fix the protoplasts with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Washing: Pellet the protoplasts by gentle centrifugation and wash three times with PBS.

  • DAPI Staining: Resuspend the fixed protoplasts in a DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes in the dark.

  • Washing: Wash the protoplasts once with PBS.

  • Mounting and Imaging: Resuspend the final pellet in a small volume of PBS, mount on a slide, and image.

Protocol 3: Tissue Clearing and DAPI Staining of Arabidopsis Tissues (ClearSee Protocol)

This protocol is designed for deep imaging of intact plant tissues.

Materials:

  • Arabidopsis tissues (e.g., leaves, ovules)

  • Fixative solution (4% paraformaldehyde in 1x PBS)

  • ClearSee solution (10% (w/v) xylitol, 15% (w/v) sodium deoxycholate, 25% (w/v) urea in water)

  • This compound stock solution (1 mg/mL in deionized water)

  • Mounting medium

Procedure:

  • Fixation: Fix the plant tissue in the fixative solution under vacuum for 1 hour at room temperature.

  • Washing: Wash the tissue twice with 1x PBS for 5 minutes each.

  • Clearing: Immerse the tissue in ClearSee solution. The incubation time depends on the tissue type: 4 days for leaves and roots, 7 days for whole seedlings.

  • DAPI Staining: Add this compound to the ClearSee solution to a final concentration of 1 µg/mL and incubate overnight.

  • Mounting: Mount the cleared and stained tissue in fresh ClearSee solution on a microscope slide.

  • Imaging: Use a confocal microscope for deep tissue imaging with a DAPI-compatible laser line and detector.

Visualizations

The following diagrams illustrate the experimental workflows for DAPI staining of plant cells.

DAPI_Staining_Workflow_Fixed_Tissue start Plant Tissue (e.g., Arabidopsis roots) fixation Fixation (e.g., 4% PFA, 30-60 min) start->fixation wash1 Wash (3x with PBS) fixation->wash1 permeabilization Permeabilization (0.1% Triton X-100, 10-15 min) wash1->permeabilization wash2 Wash (3x with PBS) permeabilization->wash2 staining DAPI Staining (1 µg/mL, 5-15 min, dark) wash2->staining wash3 Final Wash (1x with PBS) staining->wash3 mounting Mounting (Antifade medium) wash3->mounting imaging Fluorescence Microscopy (Ex: ~358nm, Em: ~461nm) mounting->imaging DAPI_Staining_Workflow_Protoplasts cluster_live Live Protoplasts cluster_fixed Fixed Protoplasts live_start Isolated Protoplasts live_staining DAPI Staining (1-10 µg/mL, 5-15 min, dark) live_start->live_staining live_wash Optional Wash (Gentle centrifugation) live_staining->live_wash live_imaging Immediate Imaging live_wash->live_imaging fixed_start Isolated Protoplasts fixation Fixation (4% PFA, 15-30 min) fixed_start->fixation fixed_wash1 Wash (3x with PBS) fixation->fixed_wash1 fixed_staining DAPI Staining (1 µg/mL, 5 min, dark) fixed_wash1->fixed_staining fixed_wash2 Final Wash (1x with PBS) fixed_staining->fixed_wash2 fixed_imaging Mount and Image fixed_wash2->fixed_imaging Tissue_Clearing_Workflow start Intact Plant Tissue (e.g., leaf, ovule) fixation Fixation (4% PFA, 1 hr, vacuum) start->fixation wash Wash (2x with PBS) fixation->wash clearing Clearing (ClearSee solution, 4-7 days) wash->clearing staining DAPI Staining (1 µg/mL in ClearSee, overnight) clearing->staining mounting Mounting (Fresh ClearSee) staining->mounting imaging Confocal Microscopy mounting->imaging

References

Protocol for DAPI Dilactate Staining of Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA, making it an excellent nuclear counterstain in fluorescence microscopy. When bound to double-stranded DNA, DAPI has an excitation maximum at approximately 358 nm and an emission maximum at around 461 nm, emitting a bright blue fluorescence.[1] DAPI dilactate is a more water-soluble form of DAPI, which facilitates easier preparation of staining solutions.[2] This protocol provides a detailed method for the staining of nuclei in formalin-fixed, paraffin-embedded (FFPE) tissue sections using this compound. The procedure is optimized for clear and specific nuclear visualization and is suitable for applications where only nuclear counterstaining is required, without the need for concurrent immunofluorescence.

Materials and Reagents

Reagent/MaterialSupplier and Catalog Number (Example)Storage
This compoundThermo Fisher Scientific (D3571)2-8°C, protect from light
Xylene, histological gradeSigma-Aldrich (534056)Room Temperature
Ethanol, 100%, 95%, 70%Decon Labs (2716, 2715, 2701)Room Temperature
Deionized or Distilled Water---Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (10010023)Room Temperature
Mounting Medium with AntifadeVector Laboratories (H-1000)2-8°C
Microscope slidesFisher Scientific (12-550-15)Room Temperature
CoverslipsVWR (48393-241)Room Temperature
Staining jars/Coplin jars---Room Temperature
Hydrophobic barrier penVector Laboratories (H-4000)Room Temperature

Experimental Protocol

This protocol is divided into three main stages: deparaffinization and rehydration of the tissue sections, DAPI staining, and mounting. For applications solely requiring nuclear counterstaining with DAPI, an antigen retrieval step is generally not necessary.[3][4]

I. Deparaffinization and Rehydration

This process removes the paraffin wax from the tissue, allowing aqueous solutions to penetrate.

  • Deparaffinization:

    • Immerse slides in Xylene: 2 changes of 5 minutes each.

    • Immerse slides in a third Xylene bath for an additional 5 minutes if any wax remains.

  • Rehydration:

    • Immerse slides in 100% Ethanol: 2 changes of 3 minutes each.

    • Immerse slides in 95% Ethanol: 1 change of 3 minutes.

    • Immerse slides in 70% Ethanol: 1 change of 3 minutes.

    • Rinse slides thoroughly in deionized water for 5 minutes.

II. DAPI Staining
  • Preparation of DAPI Staining Solution:

    • Prepare a stock solution of this compound at 1 mg/mL in deionized water. This stock solution can be stored at 2-8°C for several weeks or at -20°C for longer periods, protected from light.

    • Prepare a working solution by diluting the stock solution in PBS to a final concentration of 1 µg/mL. For a 1:1000 dilution, add 1 µL of the 1 mg/mL stock solution to 1 mL of PBS.

  • Staining Procedure:

    • Carefully blot excess water from around the tissue section without letting the tissue dry out.

    • If desired, draw a circle around the tissue section with a hydrophobic barrier pen to contain the staining solution.

    • Apply a sufficient volume of the DAPI working solution to completely cover the tissue section.

    • Incubate for 5-10 minutes at room temperature in the dark.

    • Rinse the slides gently with PBS for 5 minutes to remove unbound DAPI.

III. Mounting
  • Coverslipping:

    • Remove excess PBS from the slide.

    • Apply one drop of antifade mounting medium to the tissue section.

    • Carefully lower a coverslip onto the mounting medium, avoiding the formation of air bubbles.

    • Seal the edges of the coverslip with clear nail polish if desired for long-term storage.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Workflow Diagram

DAPI_Staining_Workflow cluster_prep I. Deparaffinization & Rehydration cluster_stain II. DAPI Staining cluster_mount III. Mounting & Imaging Deparaffinize Deparaffinize in Xylene (2 x 5 min) Rehydrate_100 Rehydrate in 100% Ethanol (2 x 3 min) Deparaffinize->Rehydrate_100 Rehydrate_95 Rehydrate in 95% Ethanol (1 x 3 min) Rehydrate_100->Rehydrate_95 Rehydrate_70 Rehydrate in 70% Ethanol (1 x 3 min) Rehydrate_95->Rehydrate_70 Rinse_H2O Rinse in Deionized Water (5 min) Rehydrate_70->Rinse_H2O Apply_DAPI Apply DAPI Working Solution (1 µg/mL) Rinse_H2O->Apply_DAPI Incubate Incubate in Dark (5-10 min) Apply_DAPI->Incubate Rinse_PBS Rinse in PBS (5 min) Incubate->Rinse_PBS Mount Mount with Antifade Medium Rinse_PBS->Mount Image Image (Ex/Em: ~358/461 nm) Mount->Image

Caption: Workflow for DAPI staining of paraffin-embedded tissues.

Summary of Reagent Concentrations and Incubation Times

StepReagentConcentrationIncubation Time
Deparaffinization Xylene100%2 x 5 minutes
Rehydration 100% Ethanol100%2 x 3 minutes
95% Ethanol95%1 x 3 minutes
70% Ethanol70%1 x 3 minutes
Deionized Water-5 minutes
Staining This compound1 µg/mL in PBS5-10 minutes
Washing PBS-5 minutes

Troubleshooting

  • Weak or No Staining:

    • Ensure complete deparaffinization. Residual wax can prevent the stain from reaching the nuclei.

    • Check the concentration and integrity of the DAPI stock and working solutions. DAPI is light-sensitive.

    • Verify the pH of the PBS buffer is around 7.4.

  • High Background Staining:

    • Ensure adequate rinsing after DAPI incubation to remove unbound stain.

    • Use an antifade mounting medium to reduce non-specific fluorescence.

  • Uneven Staining:

    • Ensure the tissue section is fully covered with the DAPI solution during incubation.

    • Incomplete deparaffinization or rehydration can lead to patchy staining.

Conclusion

This protocol provides a reliable and straightforward method for this compound staining of nuclei in FFPE tissue sections. By omitting the often unnecessary antigen retrieval step for this specific application, the workflow is simplified, making it a time- and resource-efficient choice for researchers in various fields, including basic research and drug development, who require clear visualization of cell nuclei.

References

Application Notes and Protocols for DAPI Dilactate Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of DAPI (4′,6-diamidino-2-phenylindole) dilactate for fluorescent staining of cell nuclei in various experimental contexts. DAPI is a popular blue-fluorescent dye that binds strongly to A-T rich regions of double-stranded DNA, making it an excellent counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2] DAPI dilactate is a more water-soluble salt of DAPI, facilitating easier preparation of stock solutions.[3]

Data Presentation: Quantitative Staining Parameters

The optimal incubation time and temperature for DAPI staining can vary depending on the cell type, whether the cells are live or fixed, and the specific application. The following tables summarize recommended starting concentrations and incubation conditions.

Table 1: DAPI Staining Parameters for Mammalian Cells

Cell StateDAPI ConcentrationIncubation TimeIncubation TemperatureNotes
Fixed Cells & Tissue Sections 0.1 - 1 µg/mL (typically 300 nM)1 - 15 minutesRoom TemperatureLonger incubation may be needed for tissues to ensure penetration.[3][4]
Live Cells 1 - 10 µg/mL5 - 15 minutesRoom Temperature or 37°CHigher concentrations can be toxic to live cells. Hoechst stains are often preferred for live-cell imaging due to lower toxicity.
Flow Cytometry (Fixed Cells) 3 µM15 minutesRoom TemperatureStaining buffer may contain Tris, NaCl, CaCl₂, MgCl₂, and a non-ionic detergent.
Chromosome FISH 30 nM30 minutesRoom TemperatureUsed as a counterstain after hybridization.

Table 2: DAPI Staining Parameters for Other Organisms

OrganismDAPI ConcentrationIncubation TimeIncubation TemperatureNotes
Bacteria (Gram-positive/negative) 12 - 15 µg/mL30 minutesRoom TemperatureDead cells tend to stain more brightly than live cells.
Yeast (S. cerevisiae) 12 - 15 µg/mLVariesRoom TemperatureIn live yeast, DAPI primarily stains mitochondria with dim fluorescence. Dead cells show brighter nuclear and cytoplasmic staining.

Experimental Protocols

Below are detailed protocols for DAPI staining of fixed and live mammalian cells.

Protocol 1: Staining of Fixed Mammalian Cells

This protocol is suitable for cells grown on coverslips, chamber slides, or microplates that have been fixed and permeabilized.

Materials:

  • This compound Stock Solution (e.g., 1-5 mg/mL in deionized water or DMF)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluence on a suitable imaging surface.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the nuclear membrane.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL. A common starting concentration is 300 nM.

    • Add the DAPI working solution to the cells, ensuring the entire surface is covered.

    • Incubate for 1-5 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.

    • Mount the coverslip with a drop of antifade mounting medium. DAPI can also be included directly in the mounting medium for a one-step staining and mounting process.

  • Imaging:

    • Image the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Protocol 2: Staining of Live Mammalian Cells

This protocol is for the visualization of nuclei in living cells. Note that DAPI is less permeable to live cell membranes and can be more toxic than other nuclear stains like Hoechst.

Materials:

  • This compound Stock Solution

  • Complete Cell Culture Medium

Procedure:

  • Preparation of Staining Solution:

    • Prepare a DAPI working solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µg/mL.

  • Staining:

    • Method A (Medium Replacement):

      • Remove the existing culture medium from the cells.

      • Add the DAPI-containing medium to the cells.

      • Incubate for 5-15 minutes at 37°C or room temperature.

    • Method B (Direct Addition):

      • Prepare a 10X DAPI staining solution in complete culture medium.

      • Add 1/10th volume of the 10X solution directly to the cells in their existing medium.

      • Gently mix by pipetting or swirling the plate.

      • Incubate for 5-15 minutes at 37°C or room temperature.

  • Imaging:

    • Image the cells directly without a wash step. Washing is optional but can help to reduce background fluorescence.

    • Use a fluorescence microscope equipped with a DAPI filter set.

Mandatory Visualizations

DAPI Staining Mechanism

DAPI intercalates into the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich regions. Upon binding, the DAPI molecule undergoes a conformational change, leading to a significant increase in its fluorescence quantum yield. The fluorescence emission is bright blue, with an excitation maximum around 358 nm and an emission maximum around 461 nm when bound to DNA.

DAPI_Mechanism DAPI DAPI in Solution (Low Fluorescence) DAPI_DNA_Complex DAPI-DNA Complex (High Fluorescence) DAPI->DAPI_DNA_Complex Binds to Minor Groove DNA Double-Stranded DNA (A-T Rich Minor Groove) DNA->DAPI_DNA_Complex Intercalation Excitation Excitation DAPI_DNA_Complex->Excitation UV Excitation (~358 nm) Emission Blue Emission (~461 nm) Excitation->Emission Fluorescence

Caption: DAPI binding to DNA and fluorescence mechanism.

Experimental Workflow for Fixed Cell Staining

The following diagram illustrates the key steps in the DAPI staining protocol for fixed cells.

DAPI_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fixation Fixation (e.g., 4% PFA, 10-15 min) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., 0.1% Triton X-100, 5-10 min) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 staining DAPI Staining (0.1-1 µg/mL, 1-5 min) wash3->staining wash4 Wash with PBS staining->wash4 mounting Mount with Antifade Medium wash4->mounting imaging Fluorescence Microscopy (Ex/Em: ~358/461 nm) mounting->imaging end End: Image Acquisition imaging->end

Caption: Workflow for DAPI staining of fixed cells.

References

Troubleshooting & Optimization

How to reduce high background fluorescence with DAPI dilactate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence when using DAPI dilactate for nuclear staining.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure specific nuclear staining, leading to difficulties in data interpretation. The following guide addresses common causes and provides solutions to mitigate this issue.

Question: What are the primary causes of high background fluorescence with this compound?

Answer: High background fluorescence in DAPI staining experiments can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Staining Protocol: Using a DAPI concentration that is too high or incubating the sample for too long can lead to non-specific binding and increased background.[1][2]

  • Insufficient Washing: Inadequate washing after the staining step fails to remove all unbound DAPI, resulting in a generalized high background.[1][2]

  • Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise, particularly in the blue channel where DAPI emits.[3]

  • Mounting Medium Issues: Certain mounting media can exhibit autofluorescence. Additionally, using a mounting medium containing DAPI can sometimes lead to higher background compared to a separate staining and washing protocol.

  • DAPI Solution Quality: The use of old or improperly stored DAPI solutions can lead to degradation products that contribute to background fluorescence. Repeated freeze-thaw cycles can also degrade the dye.

  • Photoconversion: Exposure to UV light from the microscope's lamp can cause DAPI to photoconvert into forms that fluoresce in the green and red channels, creating artifactual background.

Question: How can I optimize my DAPI staining protocol to reduce background?

Answer: Optimization of your staining protocol is a critical step in achieving a high signal-to-noise ratio. Here are key parameters to adjust:

  • Titrate DAPI Concentration: The optimal DAPI concentration can vary depending on the cell type and experimental conditions. A good starting point for fixed cells is 0.1-1 µg/mL (approximately 300 nM). If you experience high background, try reducing the concentration.

  • Optimize Incubation Time: The incubation time should be just long enough to achieve specific nuclear staining. For fixed cells, an incubation of 5-15 minutes at room temperature is often sufficient. Prolonged incubation can increase non-specific binding.

  • Ensure Thorough Washing: After staining, wash the samples 2-3 times with a gentle buffer like PBS to effectively remove any unbound DAPI.

Experimental Protocol: Standard DAPI Staining for Fixed Adherent Cells

  • Sample Preparation: Grow cells on coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional but Recommended): Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to ensure DAPI can enter the nucleus.

  • Washing: Wash the cells three times with PBS.

  • DAPI Staining: Incubate the cells with this compound working solution (0.1-1 µg/mL in PBS) for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells 2-3 times with PBS to remove excess DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for DAPI (Excitation/Emission: ~358/461 nm).

Quantitative Data Summary: DAPI Staining Parameters

ParameterRecommended Range for Fixed CellsKey Considerations
DAPI Concentration 0.1 - 1 µg/mL (starting at 300 nM)Higher concentrations can increase background.
Incubation Time 5 - 15 minutesLonger times can lead to over-staining.
Number of Washes 2 - 3 times with PBSInsufficient washing is a common cause of high background.

Question: What should I do if I suspect my sample or mounting medium is autofluorescent?

Answer: Autofluorescence can be a significant source of background. Here’s how to address it:

  • Include an Unstained Control: Always prepare a control sample that has gone through all the processing steps except for DAPI staining. This will help you determine the level of inherent autofluorescence in your sample.

  • Choose a Different Mounting Medium: If you suspect the mounting medium is the source of autofluorescence, try imaging your sample in buffer before and after mounting to confirm. Consider switching to a low-autofluorescence mounting medium.

  • Use Autofluorescence Quenching Reagents: There are commercial reagents available that can help to quench autofluorescence from the tissue itself.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and DAPI dihydrochloride?

A1: The primary difference is their solubility. This compound is more water-soluble than DAPI dihydrochloride, which can make it easier to prepare stock solutions in water. Both forms work well for nuclear staining protocols.

Q2: How should I prepare and store my this compound stock solution?

A2: To prepare a 5 mg/mL stock solution, dissolve the this compound powder in deionized water or dimethylformamide (DMF). It is not recommended to dissolve DAPI in PBS for the stock solution. For long-term storage, aliquot the stock solution and store it at -20°C, protected from light, to avoid repeated freeze-thaw cycles.

Q3: Can I use this compound for live-cell imaging?

A3: DAPI is generally not recommended for long-term live-cell imaging. It is considered semi-permeant to impermeant to live cells and can be toxic at higher concentrations. Staining in live cells can be inconsistent. For live-cell nuclear staining, Hoechst 33342 is often a better alternative as it is more cell-permeant. If DAPI must be used for live cells, use a lower concentration and a very short incubation time.

Q4: My DAPI staining looks fuzzy and not confined to the nucleus. What could be the cause?

A4: This could be due to "leaking" of DNA from compromised nuclei, which can occur with over-fixation or over-permeabilization. Review your fixation and permeabilization steps to ensure they are not too harsh for your cell type. It could also be a sign of mycoplasma contamination, which can appear as extra-nuclear DAPI staining.

Q5: I see unexpected green or red fluorescence in my DAPI-stained samples. What is happening?

A5: This is likely due to the photoconversion of DAPI upon exposure to UV light. To minimize this, you can image the DAPI channel last or move to a new field of view before imaging other channels after UV exposure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.

A troubleshooting workflow for high DAPI background.

This logical diagram outlines the decision-making process for identifying and resolving the source of high background fluorescence.

A standard workflow for DAPI staining of fixed cells.

This diagram provides a step-by-step overview of a typical DAPI staining protocol for fixed adherent cells, highlighting the critical washing steps.

References

Technical Support Center: Strategies to Prevent Photobleaching of DAPI Dilactate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of DAPI dilactate during fluorescence microscopy experiments.

Troubleshooting Guide

Rapid loss of DAPI fluorescence can compromise experimental results. This guide provides a systematic approach to identify and resolve common issues leading to DAPI photobleaching.

Diagram: Troubleshooting Workflow for DAPI Photobleaching

DAPI_Troubleshooting start Start: DAPI Signal Fades Rapidly check_imaging Step 1: Review Imaging Parameters start->check_imaging reduce_intensity Reduce Excitation Light Intensity (Use ND filter or lower laser power) check_imaging->reduce_intensity High illumination reduce_exposure Decrease Camera Exposure Time check_imaging->reduce_exposure Long acquisition optimize_filters Ensure Correct DAPI Filter Set (Ex: ~360nm, Em: ~460nm) check_imaging->optimize_filters Filter mismatch check_sample Step 2: Evaluate Sample Preparation reduce_intensity->check_sample reduce_exposure->check_sample optimize_filters->check_sample use_antifade Use a Commercial Antifade Mounting Medium check_sample->use_antifade No antifade used optimize_dapi_conc Optimize DAPI Concentration (e.g., 0.1-1 µg/mL for fixed cells) check_sample->optimize_dapi_conc High background/ fast bleaching proper_storage Store Slides Properly (Dark, 4°C) check_sample->proper_storage Improper storage check_reagents Step 3: Verify Reagent Quality use_antifade->check_reagents optimize_dapi_conc->check_reagents proper_storage->check_reagents fresh_dapi Use Freshly Prepared DAPI Solution check_reagents->fresh_dapi Old DAPI stock check_antifade_age Check Antifade Reagent Expiration Date check_reagents->check_antifade_age Expired antifade end_good Resolution: Stable DAPI Signal check_reagents->end_good All checks passed live_cell_considerations Special Considerations for Live-Cell Imaging fresh_dapi->live_cell_considerations check_antifade_age->live_cell_considerations use_live_cell_reagent Use Live-Cell Compatible Antifade (e.g., ProLong Live) live_cell_considerations->use_live_cell_reagent Live cells minimize_imaging_time Minimize Total Imaging Time live_cell_considerations->minimize_imaging_time Live cells consider_alternative Consider More Photostable Live-Cell Nuclear Stains (e.g., Hoechst 33342) live_cell_considerations->consider_alternative Live cells use_live_cell_reagent->end_good minimize_imaging_time->end_good consider_alternative->end_good DAPI_Staining_Workflow start Start: Cells on Coverslip fixation 1. Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100, 10 min) wash1->permeabilization wash2 Wash (3x PBS) permeabilization->wash2 dapi_staining 3. DAPI Staining (0.1-1 µg/mL, 5 min, in dark) wash2->dapi_staining wash3 Wash (2x PBS) dapi_staining->wash3 mounting 4. Mounting (Antifade Medium) wash3->mounting curing 5. Curing & Sealing (If using hardening medium) mounting->curing imaging 6. Imaging (Minimize light exposure) curing->imaging end End: Stable Image Acquisition imaging->end

Troubleshooting non-specific cytoplasmic staining with DAPI dilactate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting DAPI staining. This guide provides solutions to common issues encountered during immunofluorescence and other cell imaging experiments, with a focus on resolving non-specific cytoplasmic staining with DAPI dilactate.

Troubleshooting Guide: Non-Specific Cytoplasmic Staining

Question: I am observing non-specific blue fluorescence in the cytoplasm of my cells after DAPI staining. How can I resolve this?

Answer: Non-specific cytoplasmic staining with DAPI can arise from several factors, ranging from the staining protocol to the health of your cells. Below is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Optimize DAPI Concentration and Incubation Time

Over-staining is a frequent cause of cytoplasmic signal. DAPI can bind to RNA, although with a lower affinity and a different emission spectrum (around 500 nm) compared to its binding to dsDNA (~460 nm).[1][2][3][4] High concentrations of DAPI can lead to this off-target binding.

Recommendations:

  • Titrate DAPI Concentration: The optimal concentration can vary between cell types. Start with a lower concentration and incrementally increase it if the nuclear signal is too weak. For fixed cells, a typical working concentration is between 0.1 and 1 µg/mL.[5]

  • Reduce Incubation Time: Shorten the incubation period to 1-5 minutes. Prolonged exposure to the dye can increase non-specific binding.

ParameterRecommended Range for Fixed CellsPotential Issue
DAPI Concentration 0.1 - 1.0 µg/mL (300 nM)Concentrations >1 µg/mL may increase cytoplasmic background.
Incubation Time 1 - 10 minutes at room temperatureLonger incubation can lead to non-specific binding.
Step 2: Ensure Adequate Washing

Insufficient washing after the staining step can leave unbound DAPI in the cytoplasm, resulting in background fluorescence.

Recommendations:

  • Perform Thorough Washes: After DAPI incubation, wash the cells 2-3 times with a gentle stream of Phosphate-Buffered Saline (PBS) to effectively remove excess dye.

Step 3: Check for Mycoplasma Contamination

Mycoplasma are small bacteria that can contaminate cell cultures. They contain DNA and will be stained by DAPI, appearing as small, punctate or filamentous blue dots in the cytoplasm.

Recommendations:

  • Visualize at High Magnification: Inspect your cells under high magnification (100x objective). Mycoplasma contamination often presents as a "starry night" pattern of small, extra-nuclear fluorescent specks.

  • Perform a Mycoplasma Test: If you suspect contamination, use a dedicated mycoplasma detection kit (e.g., PCR-based or enzyme activity assays) for confirmation.

Step 4: Assess Cell Health

Unhealthy, dying, or dead cells may have compromised plasma membranes, allowing DAPI to enter the cytoplasm more readily and bind to mitochondrial DNA or RNA.

Recommendations:

  • Culture Healthy Cells: Ensure that your cells are healthy and not overly confluent before starting your experiment.

  • Handle Cells Gently: Be gentle during fixation and washing steps to avoid damaging the cells.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific cytoplasmic DAPI staining.

DAPI_Troubleshooting start Problem: Non-Specific Cytoplasmic DAPI Staining check_protocol Step 1: Review Staining Protocol start->check_protocol check_contamination Step 2: Check for Contamination start->check_contamination check_cell_health Step 3: Assess Cell Health start->check_cell_health high_conc Is DAPI concentration high? (>1 µg/mL) check_protocol->high_conc Concentration long_incubation Is incubation time long? (>10 min) check_protocol->long_incubation Incubation insufficient_wash Are washing steps adequate? check_protocol->insufficient_wash Washing high_conc->long_incubation No solution_conc Solution: Reduce DAPI concentration (0.1-1 µg/mL) high_conc->solution_conc Yes long_incubation->insufficient_wash No solution_incubation Solution: Shorten incubation time (1-5 min) long_incubation->solution_incubation Yes solution_wash Solution: Wash 2-3 times with PBS after staining insufficient_wash->solution_wash No insufficient_wash->check_contamination Yes resolved Staining Issue Resolved solution_conc->resolved solution_incubation->resolved solution_wash->resolved mycoplasma Observe at high magnification. See punctate cytoplasmic staining? check_contamination->mycoplasma solution_mycoplasma Action: Perform Mycoplasma test (PCR). Discard contaminated cultures. mycoplasma->solution_mycoplasma Yes mycoplasma->check_cell_health No solution_mycoplasma->resolved unhealthy_cells Are cells unhealthy or dying? check_cell_health->unhealthy_cells solution_cell_health Action: Use healthy, sub-confluent cells. Handle gently. unhealthy_cells->solution_cell_health Yes unhealthy_cells->resolved No solution_cell_health->resolved

Caption: Troubleshooting workflow for non-specific DAPI staining.

Standard DAPI Staining Protocol for Fixed Cells

This protocol provides a reliable method for achieving crisp nuclear staining with minimal background.

Materials:

  • This compound powder or stock solution (e.g., 5 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Grow cells on coverslips or in imaging plates.

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Prepare a fresh working solution of DAPI in PBS at a final concentration of 0.1-1 µg/mL (e.g., dilute a 5 mg/mL stock solution).

    • Add the DAPI working solution to the cells, ensuring they are completely covered.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing:

    • Remove the DAPI solution.

    • Wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and DAPI dihydrochloride?

A1: this compound is more soluble in water than the dihydrochloride salt, making it easier to prepare stock solutions. Both forms work well for nuclear staining protocols.

Q2: Can I use DAPI for staining live cells?

A2: Yes, but with caution. DAPI penetrates the membranes of live cells poorly and can be toxic at higher concentrations. For live-cell imaging, use a lower concentration (typically <1 µg/mL) and a shorter incubation time. Note that staining may be less efficient compared to fixed cells.

Q3: My DAPI signal is weak. What should I do?

A3: Weak DAPI signal can be due to an over-diluted working solution, insufficient incubation time, or improper microscope settings. Verify your DAPI concentration, try extending the incubation time to 10 minutes, and ensure the correct filter set is being used.

Q4: I see fluorescence in my green and red channels that co-localizes with the DAPI signal. What is happening?

A4: This may be due to UV-induced photoconversion of DAPI. Exposure to UV light from a mercury arc lamp can cause DAPI to emit green and red fluorescence. To avoid this, you can image the DAPI channel last or use a 405 nm laser for excitation if using a confocal microscope.

Q5: Can DAPI bind to anything other than DNA?

A5: Yes, DAPI can also bind to RNA, although with a lower affinity. This binding is thought to contribute to cytoplasmic background when high concentrations of DAPI are used. The fluorescence emission of DAPI bound to RNA is shifted to a longer wavelength (~500 nm). It can also bind to mitochondrial DNA, which may appear as small dots in the cytoplasm.

References

Technical Support Center: DAPI Dilactate Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding weak or absent signals when using DAPI dilactate for nuclear staining.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or completely absent?

A weak or absent DAPI signal can stem from several factors related to the reagent itself, the staining protocol, the sample's condition, or the imaging setup. A systematic check of these potential issues can help identify and resolve the problem.

Common Causes and Solutions:

  • Reagent Quality and Handling:

    • Degradation: DAPI is light-sensitive. Ensure stock and working solutions are protected from light.[1] Repeated freeze-thaw cycles can also degrade the dye, so it is recommended to store it in small aliquots.[1][2]

    • Incorrect Concentration: The working solution may be too dilute. Verify the concentration, which is typically in the range of 0.1-1 µg/mL for fixed cells.[2][3]

  • Staining Protocol and Execution:

    • Insufficient Permeabilization: For fixed cells, the cell and nuclear membranes must be adequately permeabilized (e.g., with Triton X-100) to allow DAPI to enter and reach the DNA.

    • Inadequate Incubation Time: The incubation period may be too short for DAPI to bind to the DNA effectively. Incubation times of 5-15 minutes are standard for fixed cells.

    • Improper Fixation: Over-fixation can mask the DNA binding sites, while poor fixation can lead to the loss of nuclear integrity.

    • Live Cell Staining: DAPI penetrates the membranes of live cells poorly, which inherently results in a weaker signal compared to fixed cells. Higher concentrations may be required for live-cell imaging.

  • Sample-Specific Issues:

    • Cell Health: Unhealthy or apoptotic cells may have condensed or fragmented DNA, leading to a faint or abnormal staining pattern.

    • Tissue Density: In tissue sections, particularly dense ones, the DAPI solution may not penetrate effectively, resulting in weaker staining in the center compared to the periphery.

  • Imaging and Microscope Settings:

    • Incorrect Filter Sets: Ensure the microscope's filter cube is appropriate for DAPI, with an excitation wavelength around 358 nm and an emission wavelength around 461 nm.

    • Photobleaching: DAPI can photobleach (fade) upon prolonged exposure to UV excitation light. Minimize exposure time, reduce light intensity, and use an antifade mounting medium to mitigate this effect.

Q2: What is the difference between this compound and DAPI dihydrochloride?

The primary difference lies in their solubility. The dilactate salt form of DAPI is more soluble in water than the dihydrochloride form, which can make preparing aqueous stock solutions easier. For staining protocols, both forms are generally effective and interchangeable.

Q3: How can I prevent or minimize photobleaching of my DAPI signal?

Photobleaching is the irreversible photo-induced damage to a fluorophore, causing it to lose its ability to fluoresce. To minimize this effect:

  • Use an Antifade Mounting Medium: These reagents are designed to protect fluorescent dyes from photobleaching.

  • Limit Light Exposure: Keep the sample protected from light before imaging. During imaging, use the lowest possible excitation light intensity and the shortest exposure time needed to acquire a clear image.

  • Acquire DAPI Channel Last: When performing multicolor imaging, capture images from longer wavelength fluorophores first before exposing the sample to the high-energy UV light required for DAPI excitation.

Q4: Can I use DAPI to stain live cells?

Yes, but with limitations. DAPI is generally considered semi-permeant to live cell membranes and may require higher concentrations and longer incubation times. The staining efficiency is often lower and less uniform compared to fixed cells. For consistent live-cell nuclear staining, Hoechst 33342 is often preferred as it is more cell-permeant.

Quantitative Data Summary

The optimal DAPI concentration and incubation time can vary depending on the sample type and experimental conditions. The following table provides recommended starting ranges.

Sample Type Recommended DAPI Concentration Recommended Incubation Time Notes
Fixed Adherent Cells 0.1 - 1 µg/mL (or ~300 nM)1 - 15 minutesA 5-10 minute incubation is a common starting point.
Live Cells Higher concentrations often needed (e.g., up to 10 µg/mL)5 - 15 minutesSignal will likely be weaker than in fixed cells.
Tissue Sections 0.1 - 1 µg/mL10 - 15 minutesLonger incubation may be needed for better penetration.
Flow Cytometry ~3 µM~15 minutesProtocol may require specific buffers.

Experimental Protocols

Standard DAPI Staining Protocol for Fixed Adherent Cells

This protocol provides a general workflow for staining the nuclei of cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound Stock Solution (e.g., 5 mg/mL in deionized water)

  • DAPI Working Solution (e.g., 300 nM in PBS)

  • Antifade Mounting Medium

Procedure:

  • Rinse: Gently rinse the cells on coverslips 2-3 times with PBS to remove any residual culture medium.

  • Fixation: Add the fixative solution to cover the cells and incubate for 10-15 minutes at room temperature. This step preserves the cellular structure.

  • Wash: Wash the cells thoroughly three times with PBS to remove the fixative.

  • Permeabilization: Add the permeabilization buffer and incubate for 5-10 minutes at room temperature. This allows the DAPI stain to access the nucleus.

  • Wash: Wash the cells twice with PBS.

  • Staining: Add the DAPI working solution to completely cover the cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Final Wash: Rinse the sample 2-3 times with PBS to remove any unbound DAPI and reduce background fluorescence.

  • Mounting: Drain the excess PBS from the coverslip and mount it onto a microscope slide using a drop of antifade mounting medium. Avoid introducing air bubbles.

  • Imaging: Visualize the sample using a fluorescence microscope equipped with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).

Visualizations

The following diagrams illustrate key workflows and concepts related to DAPI staining.

G start Weak or No DAPI Signal reagent Check DAPI Reagent start->reagent Is reagent fresh & stored correctly? protocol Review Staining Protocol start->protocol Was protocol followed? imaging Verify Imaging Setup start->imaging Are settings correct? sol_reagent Prepare Fresh DAPI from Aliquoted Stock reagent->sol_reagent No sol_protocol_perm Optimize Permeabilization (e.g., Triton X-100 time/conc.) protocol->sol_protocol_perm Poor Permeabilization? sol_protocol_inc Increase Incubation Time protocol->sol_protocol_inc Incubation too short? sol_protocol_conc Increase DAPI Concentration protocol->sol_protocol_conc Concentration too low? sol_imaging_filters Use Correct DAPI Filter Cube (Ex~358/Em~461nm) imaging->sol_imaging_filters Incorrect Filters? sol_imaging_exposure Increase Exposure Time or Reduce Light Attenuation imaging->sol_imaging_exposure Signal Faint? sol_antifade Use Antifade Mounting Medium imaging->sol_antifade Signal Fading Fast?

Caption: Troubleshooting workflow for weak or no DAPI signal.

G cluster_cell Fixed Cell cluster_cyto Cytoplasm nucleus Nucleus dna dsDNA (A-T rich regions) nucleus->dna 2. Intercalation into DNA Minor Groove dna->dna 3. Fluorescence (20x Enhancement) fail_dna Failure Point 2: DNA Degradation dna->fail_dna fail_bleach Failure Point 3: Photobleaching dna->fail_bleach dapi_out This compound (in solution) dapi_out->nucleus 1. Cell & Nuclear Membrane Penetration fail_perm Failure Point 1: Poor Permeabilization dapi_out->fail_perm

Caption: DAPI staining mechanism and potential points of failure.

References

Optimizing DAPI dilactate concentration for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize DAPI dilactate concentration for various cell types and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for staining different cell types?

The optimal DAPI concentration varies depending on whether the cells are fixed or live, and the specific cell type. For fixed cells, a lower concentration is generally sufficient, while live cells, which are less permeable to DAPI, require a higher concentration.[1][2][3]

Q2: How long should I incubate my cells with DAPI?

Incubation times typically range from 1 to 15 minutes. Longer incubation times may be necessary for tissue sections to ensure adequate penetration of the dye.[1] However, prolonged incubation, especially with high concentrations, can lead to increased background fluorescence.[1]

Q3: What is the difference between this compound and DAPI dihydrochloride?

The primary difference is solubility. This compound is more soluble in water than the dihydrochloride salt, making it a better choice for preparing aqueous stock solutions. Both forms work well in the described protocols.

Q4: Can I use DAPI to stain live cells?

Yes, DAPI can be used for live-cell staining, but with caution. It is less permeable to live cells and can be toxic at higher concentrations. For live-cell imaging, it is crucial to use lower concentrations and shorter incubation times to minimize cytotoxicity.

Q5: How can I minimize photobleaching of the DAPI signal?

DAPI is sensitive to light. To minimize photobleaching, perform staining and storage steps in low-light conditions or cover samples with foil. Using an antifade mounting medium is also highly recommended. Additionally, minimizing the exposure time to UV light during microscopy will help preserve the fluorescent signal.

Troubleshooting Guide

Problem Possible Cause Solution Citations
Weak or No Nuclear Signal Inadequate permeabilization (for fixed cells).Ensure proper permeabilization with a suitable detergent like Triton X-100.
Low DAPI concentration or insufficient incubation time.Increase the DAPI concentration or extend the incubation time.
DAPI solution is old or degraded.Prepare fresh DAPI working solutions for each experiment.
Issues with the fluorescence microscope's laser or filter sets.Verify that the microscope's UV laser and DAPI filter set are functioning correctly.
High Background Fluorescence DAPI concentration is too high.Reduce the DAPI concentration. Titrate to find the optimal concentration for your cell type.
Insufficient washing after staining.Wash the cells 2-3 times with PBS after incubation to remove excess, unbound dye.
Prolonged incubation time.Reduce the incubation time.
Cytotoxicity in Live-Cell Imaging DAPI concentration is too high.Use a lower concentration of DAPI (typically <1 µg/mL).
Prolonged exposure to DAPI.Minimize the incubation time.
Signal Bleed-through into Other Channels Photoconversion of DAPI by UV light.Image other channels (e.g., green fluorescence) before the DAPI channel. Reduce DAPI concentration or optimize confocal settings.
Spectral overlap.Ensure that the filter sets for different fluorophores are appropriate and minimize spectral overlap.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations and Incubation Times

Sample Type Condition Recommended Concentration Typical Incubation Time Citations
Adherent CellsFixed & Permeabilized0.1 - 1 µg/mL (300 nM)1 - 5 minutes
Suspension CellsFixed & Permeabilized1 µg/mL5 - 15 minutes
Live CellsAdherent or Suspension<1 µg/mL (up to 10 µg/mL for some protocols)5 - 15 minutes (minimize for viability)
Tissue SectionsFixed & Permeabilized1 - 5 µg/mL10 - 15 minutes

Note: These are starting recommendations. Optimal conditions may vary depending on the specific cell line and experimental setup.

Experimental Protocols

Protocol 1: DAPI Staining of Fixed Adherent Cells
  • Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by adding a sufficient volume of 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Prepare a DAPI working solution of 300 nM to 1 µg/mL in PBS. Add enough solution to cover the cells and incubate for 1-5 minutes at room temperature, protected from light.

  • Final Washes: Remove the DAPI solution and wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).

Protocol 2: DAPI Staining of Suspension Cells for Flow Cytometry
  • Cell Preparation: Collect approximately 1 x 10^6 cells by centrifugation at 1000 x g for 3-5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

  • Rehydration: Pellet the cells by centrifugation and discard the ethanol. Resuspend the pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate.

  • DAPI Staining: Prepare a DAPI working solution of 3 µM in a staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, 0.1% Nonidet P-40). Centrifuge the rehydrated cells, discard the supernatant, and resuspend the pellet in 1 mL of the DAPI staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry using a UV excitation source.

Visualizations

DAPI_Staining_Workflow_Fixed_Adherent_Cells Start Start Cell_Culture Culture Adherent Cells on Coverslips Start->Cell_Culture Fixation Fix with 4% PFA Cell_Culture->Fixation Wash1 Wash with PBS Fixation->Wash1 Permeabilization Permeabilize with Triton X-100 Wash1->Permeabilization Wash2 Wash with PBS Permeabilization->Wash2 DAPI_Stain Incubate with DAPI (1-5 min) Wash2->DAPI_Stain Wash3 Wash with PBS DAPI_Stain->Wash3 Mount Mount Coverslip Wash3->Mount Image Fluorescence Microscopy Mount->Image End End Image->End

Caption: Workflow for DAPI staining of fixed adherent cells.

DAPI_Staining_Workflow_Suspension_Cells_FCM Start Start Collect_Cells Collect Suspension Cells (Centrifugation) Start->Collect_Cells Wash1 Wash with PBS Collect_Cells->Wash1 Fixation Fix with Cold 70% Ethanol Wash1->Fixation Rehydration Rehydrate in PBS Fixation->Rehydration DAPI_Stain Incubate with DAPI (15 min) Rehydration->DAPI_Stain Analyze Analyze by Flow Cytometry DAPI_Stain->Analyze End End Analyze->End

Caption: Workflow for DAPI staining of suspension cells for flow cytometry.

Troubleshooting_Logic Problem Staining Issue? Weak_Signal Weak/No Signal Problem->Weak_Signal Yes High_Background High Background Problem->High_Background Yes Check_Perm Check Permeabilization Weak_Signal->Check_Perm Reduce_Conc_Time Reduce DAPI Conc./Time High_Background->Reduce_Conc_Time Increase_Conc_Time Increase DAPI Conc./Time Check_Perm->Increase_Conc_Time Fresh_DAPI Use Fresh DAPI Increase_Conc_Time->Fresh_DAPI Successful_Stain Successful Staining Fresh_DAPI->Successful_Stain Increase_Washes Increase Washes Reduce_Conc_Time->Increase_Washes Increase_Washes->Successful_Stain

Caption: Logical troubleshooting workflow for common DAPI staining issues.

References

Fixation methods to improve DAPI dilactate staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their DAPI dilactate staining protocols, with a specific focus on the impact of fixation methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from DAPI dihydrochloride?

A1: DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nucleic acid stain that binds strongly to A-T rich regions in the minor groove of double-stranded DNA.[1][2] DAPI is available in different salt forms, with dilactate and dihydrochloride being common. The primary advantage of this compound is its higher water solubility, which can facilitate the preparation of concentrated stock solutions.[3][4] Both forms perform similarly in staining protocols once diluted to their working concentration.[1]

Q2: What is the optimal fixation method for DAPI staining?

A2: The ideal fixation method depends on the specific experimental needs, including the cell or tissue type and whether other antigens are being targeted in immunofluorescence co-staining. The two most common fixation methods are paraformaldehyde (PFA), a cross-linking agent, and ice-cold methanol, a denaturing agent.

  • Paraformaldehyde (4% PFA) is often recommended as it preserves cellular architecture well.

  • Methanol fixation is a quicker method that works by denaturing and precipitating proteins, which can sometimes unmask epitopes for antibody staining.

For DAPI staining alone, 4% PFA followed by permeabilization is a robust and widely used method. However, if co-staining for a specific protein, the fixation protocol should be optimized for the primary antibody.

Q3: What is the recommended working concentration for this compound?

A3: The recommended working concentration for DAPI for staining fixed cells is typically in the range of 0.1 to 1 µg/mL. A common starting concentration is 300 nM. For samples with low DNA content, the concentration can be increased up to 5 µg/mL, but this may also increase background fluorescence.

Q4: Can I include DAPI in my mounting medium?

A4: Yes, including DAPI in an antifade mounting medium is a common and convenient practice. However, if you experience uneven staining, particularly in thicker tissue sections where the center is dimmer than the perimeter, it may be due to poor diffusion of the viscous mounting medium. In such cases, a separate DAPI staining step before mounting is recommended.

Troubleshooting Guide

Issue 1: Weak or No DAPI Signal

Weak or absent nuclear staining is a common issue that can often be resolved by optimizing the staining protocol.

weak_signal start Weak or No DAPI Signal q1 Is the DAPI working solution fresh? start->q1 s1 Prepare fresh DAPI working solution. Avoid repeated freeze-thaw cycles of stock. q1->s1 No q2 Is the microscope filter set correct? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a standard DAPI filter set. (Excitation ~358 nm, Emission ~461 nm) q2->s2 No q3 Was permeabilization adequate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Ensure proper permeabilization (e.g., 0.1% Triton X-100 for PFA-fixed cells). q3->s3 No q4 Is DAPI concentration/incubation optimal? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Increase DAPI concentration (up to 5 µg/mL) or extend incubation time (e.g., to 10-15 min). q4->s4 No end_node If issues persist, consider trying an alternative nuclear stain like Hoechst 33342. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting decision tree for weak or no DAPI signal.

Possible Causes & Solutions:

  • Degraded DAPI Solution: Always prepare fresh DAPI working solutions from a stock that has not undergone multiple freeze-thaw cycles. DAPI is light-sensitive, so solutions should be protected from light.

  • Incorrect Microscope Settings: Ensure you are using the correct filter set for DAPI, with an excitation wavelength around 358 nm and an emission wavelength around 461 nm.

  • Inadequate Permeabilization: For cells fixed with PFA, the nuclear membrane may not be sufficiently permeable to DAPI. A permeabilization step with a detergent like Triton X-100 is often necessary. Methanol fixation typically does not require a separate permeabilization step as it permeabilizes membranes during the fixation process.

  • Suboptimal Staining Conditions: If the signal is weak, try increasing the DAPI concentration or extending the incubation time. For tissue sections, a longer incubation of 10-15 minutes may be required to allow for dye penetration.

Issue 2: High Background or Non-Specific Staining

High background fluorescence can obscure the specific nuclear signal, making imaging and analysis difficult.

Possible Causes & Solutions:

  • Excessive DAPI Concentration: Too high a concentration of DAPI can lead to high background. Try reducing the concentration of the working solution.

  • Insufficient Washing: Inadequate washing after the staining step can leave unbound DAPI on the sample, contributing to background fluorescence. Ensure you perform 2-3 gentle washes with PBS after staining.

  • Over-staining: Prolonged incubation times can sometimes lead to non-specific cytoplasmic staining. Reduce the incubation time; for many cell types, 5-10 minutes is sufficient.

  • DAPI Photoconversion: Excitation with UV light can cause DAPI to fluoresce in the green channel (FITC/GFP), which can be mistaken for background or a false-positive signal. To mitigate this, always image other channels (e.g., green) before imaging the DAPI channel.

Comparison of Common Fixation Methods for DAPI Staining

Feature4% Paraformaldehyde (PFA)Cold Methanol (-20°C)
Mechanism Cross-links proteins, preserving cellular structure.Denatures and precipitates proteins.
Morphology Preservation Generally excellent.Can cause cell shrinkage or alter morphology.
Permeabilization Requires a separate permeabilization step (e.g., with Triton X-100 or Tween 20).Permeabilizes cells during fixation.
Protocol Time Longer (Fixation: 10-20 min, plus permeabilization and washes).Shorter (Fixation: 5-10 min at -20°C).
Compatibility Compatible with many antibodies for immunofluorescence, but can mask some epitopes.Can be better for some antibodies by unmasking epitopes, but may not be suitable for all targets.
DAPI Staining Quality Typically provides bright and specific nuclear staining with low background when protocol is optimized.Effective for DAPI staining, but may lead to higher background if not properly washed.

Detailed Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and DAPI Staining

This protocol is a standard method for cultured cells grown on coverslips.

pfa_workflow cluster_prep Sample Preparation cluster_fix Fixation cluster_perm Permeabilization cluster_stain Staining & Mounting wash1 Wash cells with PBS fix Incubate with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash 3x with PBS fix->wash2 perm Incubate with 0.1% Triton X-100 (5-10 min, RT) wash2->perm wash3 Wash 3x with PBS perm->wash3 stain Incubate with DAPI (0.1-1 µg/mL, 5-10 min) wash3->stain wash4 Wash 2-3x with PBS stain->wash4 mount Mount with antifade medium wash4->mount

Caption: Step-by-step workflow for PFA fixation and DAPI staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • This compound stock solution (e.g., 1 mg/mL)

  • DAPI working solution (0.1 - 1 µg/mL in PBS)

  • Antifade mounting medium

Procedure:

  • Gently rinse the cells on coverslips with PBS to remove any residual culture medium.

  • Add enough 4% PFA solution to completely cover the cells and incubate for 10-15 minutes at room temperature.

  • Aspirate the PFA solution and wash the cells three times with PBS, for 5 minutes each wash.

  • Add 0.1% Triton X-100 in PBS to permeabilize the cells. Incubate for 5-10 minutes at room temperature.

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Add the DAPI working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Aspirate the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Seal the edges with clear nail polish if desired and image using a fluorescence microscope with a DAPI filter set.

Protocol 2: Cold Methanol Fixation and DAPI Staining

This protocol is a faster alternative that is also suitable for cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 100% Methanol (stored at -20°C)

  • DAPI working solution (0.1 - 1 µg/mL in PBS)

  • Antifade mounting medium

Procedure:

  • Gently rinse the cells on coverslips with PBS.

  • Aspirate the PBS and add ice-cold 100% methanol.

  • Incubate for 5-10 minutes at -20°C.

  • Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.

  • Add the DAPI working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Aspirate the DAPI solution and wash the cells 2-3 times with PBS.

  • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium and image.

References

Technical Support Center: Troubleshooting DAPI Dilactate Bleed-Through

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorescence microscopy experiments. Here, we focus on a prevalent challenge: bleed-through from the nuclear stain DAPI dilactate into other fluorescence channels.

Frequently Asked Questions (FAQs)

Q1: What is DAPI bleed-through and why does it occur?

A1: DAPI bleed-through, also known as crosstalk, is the phenomenon where the fluorescence signal from DAPI is detected in an unintended channel, most commonly the green (FITC/GFP) and sometimes the red (TRITC/RFP) channels.[1][2] This occurs for two primary reasons:

  • Broad Emission Spectrum: DAPI has a very broad emission spectrum. While its peak emission is in the blue range (~461 nm when bound to DNA), its emission tail extends into the green and even red parts of the spectrum.[3][4][5] This spectral overlap can lead to the DAPI signal being picked up by filter sets designed for other fluorophores.

  • Photoconversion: Upon exposure to UV excitation light, DAPI can undergo a process called photoconversion. This changes its spectral properties, creating new fluorescent species that can be excited by blue or green light and subsequently emit in the green and red channels. This effect can be enhanced by certain mounting media, particularly those that are glycerol-based.

Q2: I'm seeing a nuclear signal in my FITC/GFP channel. How can I confirm it's DAPI bleed-through?

A2: To confirm that the signal in your green channel is coming from DAPI, you should prepare a "single-stain" control sample. This sample should be stained only with DAPI and then imaged using the exact same settings (laser power, gain, filter sets) for all your channels, including the green channel. If you observe a nuclear signal in the green channel of this control sample, it confirms that you are experiencing DAPI bleed-through.

Q3: What are the immediate steps I can take to reduce DAPI bleed-through?

A3: Here are several immediate strategies to mitigate DAPI bleed-through:

  • Reduce DAPI Concentration: Using a lower concentration of DAPI can often reduce the intensity of bleed-through without significantly compromising nuclear staining. Optimal concentrations typically range from 0.1 to 1 µg/mL.

  • Decrease Incubation Time: Shortening the incubation time with DAPI (e.g., 1-5 minutes) can also help to minimize excess, unbound dye that can contribute to background and bleed-through.

  • Optimize Image Acquisition Order: When using a confocal microscope, always image your longer wavelength fluorophores (like FITC/GFP) before exposing the sample to UV light for DAPI imaging. This prevents the photoconversion of DAPI that leads to green and red emission.

  • Sequential Scanning: If your confocal microscope supports it, use sequential scanning (also known as multi-tracking). This method excites and captures the signal for each fluorophore one at a time, preventing the simultaneous excitation that causes bleed-through.

Q4: Can my choice of microscope filters and mounting media affect bleed-through?

A4: Absolutely.

  • Filter Sets: Using high-quality, narrow bandpass emission filters can help to more specifically isolate the emission peak of your target fluorophore and block the encroaching signal from DAPI. Ensure your filter sets are well-matched to the specific fluorophores you are using.

  • Mounting Media: Glycerol-based mounting media can enhance the UV-induced photoconversion of DAPI. Switching to a hardset mounting medium may reduce this effect.

Q5: Are there alternatives to DAPI that are less prone to bleed-through?

A5: Yes, several alternative nuclear stains can be used to avoid the issue of bleed-through into the green channel:

  • Far-Red Nuclear Stains: Dyes like DRAQ5™, DRAQ7™, and RedDot™2 are excited in the red and emit in the far-red region of the spectrum, which is well-separated from green fluorophores.

  • Other Blue Dyes: Hoechst dyes (e.g., 33342 and 33258) are spectrally similar to DAPI and can also be used. However, it's important to note that they are also susceptible to photoconversion upon UV exposure.

  • NucSpot® Nuclear Stains: These are a newer generation of nuclear stains available in a variety of colors, including green, red, and far-red, offering more flexibility for multicolor experiments and avoiding the blue channel altogether.

Data Presentation

Table 1: Spectral Properties of DAPI and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common ChannelPotential for DAPI Bleed-through
DAPI (bound to DNA) ~358~461BlueN/A
FITC ~495~517GreenHigh
Alexa Fluor 488 ~495~519GreenHigh
GFP ~488~507GreenHigh
TRITC ~557~576RedModerate
Alexa Fluor 594 ~590~617RedLow
DRAQ5™ ~647~681Far-RedVery Low
RedDot™2 ~665~695Far-RedVery Low

Table 2: Recommended Filter Set Configurations to Minimize DAPI Bleed-through

Target FluorophoreExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Key Consideration
DAPI 377/50409447/60Standard DAPI set.
FITC/Alexa Fluor 488 480/30502535/40Use of a narrow bandpass emission filter is critical to cut out the DAPI emission tail.
DAPI/FITC Dual Band 365/40 and 480/30Dual-edge430/30 and 535/40Designed for simultaneous imaging but sequential scanning is still recommended to avoid bleed-through.
TRITC 540/25565605/55Generally less susceptible to DAPI bleed-through than FITC.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with DAPI Counterstain

This protocol provides a general workflow for immunofluorescence staining of cultured cells grown on coverslips, with a final DAPI counterstaining step optimized to reduce bleed-through.

  • Sample Preparation:

    • Wash cells twice with 1X Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • DAPI Counterstaining (Optimized):

    • Prepare a DAPI working solution of 0.1-1 µg/mL in PBS.

    • Incubate coverslips with the DAPI solution for 1-5 minutes at room temperature, protected from light.

    • Wash cells three times with PBS for 5 minutes each to remove excess DAPI.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium. For reducing photoconversion, consider a hardset mounting medium.

    • Seal the edges of the coverslip with nail polish and let it dry.

    • Store slides at 4°C, protected from light, until imaging.

Protocol 2: Sequential Scanning on a Confocal Microscope

This protocol outlines the general steps for setting up a sequential scan to prevent bleed-through between DAPI and a green fluorophore (e.g., FITC). The exact steps may vary depending on your microscope's software.

  • Setup Individual Channels:

    • First, set up the imaging parameters for your FITC channel. Select the appropriate laser line for excitation (e.g., 488 nm), and set the emission detection range to capture the FITC signal while minimizing the inclusion of the DAPI tail (e.g., 505-550 nm).

    • Next, set up the imaging parameters for your DAPI channel. Select the appropriate laser line for excitation (e.g., 405 nm) and set the emission detection range (e.g., 420-480 nm).

  • Activate Sequential Scanning Mode:

    • In the acquisition software, find and activate the "Sequential Scan," "Sequential," or "Multi-track" mode.

  • Configure Scan Groups:

    • Assign the FITC channel to the first scan group (Scan 1).

    • Assign the DAPI channel to the second scan group (Scan 2).

    • This ensures that the microscope will first complete a full scan (line, frame, or stack) using only the 488 nm laser to excite FITC, and then it will perform a second scan using only the 405 nm laser to excite DAPI.

  • Acquire Image:

    • Begin the image acquisition. The microscope will now automatically switch between the laser lines and detection settings for each channel sequentially, preventing their signals from being captured simultaneously.

Mandatory Visualizations

DAPI_Bleed_Through DAPI DAPI Blue_Emission Blue Emission (~461 nm) DAPI->Blue_Emission Emits Broad_Spectrum Broad Emission Spectrum DAPI->Broad_Spectrum Photoconversion Photoconversion DAPI->Photoconversion UV exposure induces UV_Excitation UV Excitation (~358 nm) UV_Excitation->DAPI Excites Green_Channel Green Channel (FITC/GFP) Broad_Spectrum->Green_Channel Bleed-through Photoconversion->Green_Channel Bleed-through Red_Channel Red Channel (TRITC) Photoconversion->Red_Channel Bleed-through

Caption: Causes of DAPI Bleed-Through.

Troubleshooting_Workflow Start Issue: Signal in Green/Red Channel Control Run DAPI-only Control Sample Start->Control Check Signal in Green/Red Channel? Control->Check Optimize Optimize Protocol Check->Optimize Yes Not_Bleedthrough Issue is Not DAPI Bleed-through Check->Not_Bleedthrough No Reduce_DAPI Reduce DAPI Concentration/Time Optimize->Reduce_DAPI Sequential_Scan Use Sequential Scanning Optimize->Sequential_Scan Change_Filters Use Narrower Emission Filters Optimize->Change_Filters Alternative Consider Alternative Nuclear Stain Optimize->Alternative If problem persists Resolved Issue Resolved Reduce_DAPI->Resolved Sequential_Scan->Resolved Change_Filters->Resolved Far_Red Use Far-Red Stain (e.g., DRAQ5) Alternative->Far_Red Far_Red->Resolved

Caption: Troubleshooting workflow for DAPI bleed-through.

References

Technical Support Center: DAPI Dilactate in Long-term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use of DAPI dilactate for nuclear staining in long-term cellular imaging. It addresses common concerns regarding its cytotoxicity and offers practical solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound toxic to cells in long-term imaging?

A1: Yes, this compound can be toxic to cells, especially in long-term live-cell imaging applications. While it is widely used for nuclear counterstaining in fixed cells, its application in live-cell imaging requires careful consideration due to its potential to induce cytotoxicity, affect cell proliferation, and trigger apoptosis. The toxicity is often dose- and time-dependent. For long-term experiments, it is crucial to use the lowest effective concentration and minimize exposure to excitation light.

Q2: What are the primary mechanisms of DAPI-induced toxicity?

A2: The primary mechanism of DAPI's toxicity stems from its function as a DNA intercalating agent. By binding to the minor groove of dsDNA, particularly in A-T rich regions, DAPI can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, upon excitation with UV light, DAPI can generate reactive oxygen species (ROS), leading to phototoxicity and cellular damage. This phototoxicity is a significant concern in long-term fluorescence microscopy where repeated imaging is necessary.

Q3: What are the recommended concentrations of this compound for live-cell imaging?

A3: For live-cell imaging, it is recommended to use a much lower concentration of this compound than for fixed cells. A typical starting concentration for live-cell staining is between 0.1 to 1 µg/mL. However, the optimal concentration is cell-type dependent and should be determined empirically for each experimental setup. It is advisable to perform a dose-response experiment to identify the highest concentration that does not impact cell viability or the biological process being studied over the desired time course.

Q4: Are there less toxic alternatives to DAPI for long-term live-cell imaging?

A4: Yes, several less toxic alternatives to DAPI are available for long-term live-cell imaging. Hoechst 33342 is a popular alternative that is more cell-permeant and generally considered less toxic than DAPI. Other options include cell-permeant dyes like DRAQ5™ and SYTO™ dyes, which are excited by visible light, reducing the phototoxicity associated with UV excitation. For researchers looking to avoid chemical stains altogether, label-free methods using transmitted light and computational analysis can be an excellent option for tracking cell proliferation and viability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death in DAPI-stained live-cell cultures over time. DAPI concentration is too high, leading to cytotoxicity.Perform a titration experiment to determine the lowest effective DAPI concentration (e.g., 0.1-0.5 µg/mL).
Prolonged or repeated exposure to UV light is causing phototoxicity.Reduce the frequency and duration of imaging. Use a lower intensity of excitation light. Consider using a less phototoxic alternative dye.
Decreased cell proliferation or altered cell cycle profile. DAPI is interfering with DNA replication.Use the lowest possible DAPI concentration. Limit the incubation time with the dye. Validate findings with an alternative nuclear stain or a label-free method.
Weak or inconsistent nuclear staining in live cells. DAPI has poor cell permeability in the specific cell type.Increase the incubation time slightly (e.g., from 15 to 30 minutes). Ensure the this compound is fully dissolved in the media. Note that some level of heterogeneity in staining is expected in live cells.
Autofluorescence or bleed-through into other channels. DAPI can exhibit some level of autofluorescence or photoconversion.Image the DAPI channel last. Use narrow-bandpass emission filters to minimize bleed-through. Include an "unstained" control to assess background fluorescence.

Quantitative Data Summary

The following table summarizes hypothetical data on the cytotoxicity of this compound on different cell lines over a 72-hour period, as might be determined by an MTT assay.

Cell LineDAPI Concentration (µg/mL)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
HeLa 0 (Control)100100100
0.5958875
1.0857258
2.0705540
MCF-7 0 (Control)100100100
0.5989285
1.0908170
2.0786550
NIH-3T3 0 (Control)100100100
0.5928578
1.0827061
2.0655035

Experimental Protocols

Protocol 1: Long-Term Cytotoxicity Assessment of this compound using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the DAPI-containing medium or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • At each time point, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Visualizations

DAPI_Toxicity_Workflow Experimental Workflow for Assessing DAPI Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seed_plate 2. Seed 96-well Plate cell_culture->seed_plate add_dapi 4. Add DAPI to Cells seed_plate->add_dapi dapi_prep 3. Prepare DAPI Dilutions dapi_prep->add_dapi incubate 5. Incubate for 24, 48, 72h add_dapi->incubate mtt_assay 6. Perform MTT Assay incubate->mtt_assay read_plate 7. Measure Absorbance mtt_assay->read_plate calc_viability 8. Calculate Cell Viability read_plate->calc_viability

Caption: Workflow for assessing this compound cytotoxicity.

DAPI_Apoptosis_Pathway Simplified Signaling Pathway of DAPI-Induced Apoptosis DAPI DAPI DNA_Binding DNA Intercalation (A-T rich regions) DAPI->DNA_Binding Replication_Stress Replication Stress & Transcription Inhibition DNA_Binding->Replication_Stress p53 p53 Activation Replication_Stress->p53 Bax Bax/Bak Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DAPI-induced intrinsic apoptosis pathway.

Validation & Comparative

A Head-to-Head Battle of Blue Nuclear Stains: DAPI Dilactate vs. Hoechst 33342 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, drug discovery, and developmental biology, the precise visualization of nuclear dynamics in living cells is paramount. This guide provides a comprehensive comparison of two widely used blue fluorescent nuclear stains, DAPI dilactate and Hoechst 33342, to inform the selection of the optimal reagent for live-cell imaging applications.

Both DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342 are DNA minor groove-binding dyes that exhibit strong fluorescence enhancement upon binding to AT-rich regions of DNA. While they share similar spectral properties, their performance in live-cell staining differs significantly, primarily due to variations in cell permeability and cytotoxicity. This guide delves into these differences, presenting experimental data and detailed protocols to aid researchers in making an informed choice for their specific experimental needs.

Key Performance Characteristics: A Tabular Comparison

To facilitate a clear and concise comparison, the following table summarizes the key quantitative and qualitative characteristics of this compound and Hoechst 33342 for live-cell staining.

FeatureThis compoundHoechst 33342
Cell Permeability Low; generally considered cell-impermeant but can enter live cells at higher concentrations.[1][2]High; readily crosses the plasma membrane of live cells.[1][3]
Recommended Concentration for Live-Cell Staining 1-10 µg/mL.[4]0.1-1 µg/mL; lower concentrations (e.g., 7-28 nM) recommended for long-term imaging.
Incubation Time 10-20 minutes.10-30 minutes.
Cytotoxicity Generally considered more toxic to live cells than Hoechst 33342 at effective staining concentrations. However, one study on human leukemic marrow cells found DAPI to be less toxic than Hoechst 33342.Generally considered less toxic than DAPI for live-cell applications. However, toxicity is cell-type dependent and can be observed at higher concentrations. A concentration of 57 nM was found to significantly inhibit proliferation.
Photostability Generally considered more photostable than Hoechst 33342.Less photostable than DAPI.
Phototoxicity Less data available for live cells due to limited use.Can induce apoptosis and affect cell replication with prolonged exposure to excitation light, especially at higher concentrations.
Excitation (max) ~358 nm (bound to DNA).~350 nm (bound to DNA).
Emission (max) ~461 nm (bound to DNA).~461 nm (bound to DNA).

In-Depth Comparison

Cell Permeability: The Decisive Factor

The most significant difference between this compound and Hoechst 33342 for live-cell staining lies in their ability to cross the plasma membrane of intact cells. Hoechst 33342, being more lipophilic, readily enters live cells, making it the preferred choice for most live-cell imaging applications. In contrast, DAPI is generally considered membrane-impermeant and is more commonly used for staining fixed and permeabilized cells. While DAPI can be used to stain live cells, it typically requires higher concentrations and may preferentially stain cells with compromised membranes.

Cytotoxicity and Phototoxicity: A Balancing Act

For long-term live-cell imaging, minimizing cellular stress is critical. Hoechst 33342 is generally reported to be less toxic to live cells than DAPI at standard working concentrations. However, it is important to note that the cytotoxicity of these dyes can be cell-type dependent. For instance, a study on human leukemic bone marrow cells found Hoechst 33342 to be more toxic than DAPI.

Recent studies have highlighted the importance of using the lowest effective concentration of Hoechst 33342 for long-term experiments. Research has shown that concentrations as low as 57 nM can significantly inhibit cell proliferation. For time-lapse imaging over several days, concentrations in the range of 7-28 nM have been demonstrated to be non-cytotoxic and do not impact cell viability or proliferation.

Furthermore, the UV excitation required for both dyes can induce phototoxicity. Hoechst 33342 has been shown to cause apoptosis under prolonged and repeated exposure to excitation light. To mitigate this, it is crucial to optimize imaging parameters by using the lowest possible excitation light intensity and exposure times.

Experimental Protocols

Below are detailed protocols for staining live cells with this compound and Hoechst 33342. It is recommended to optimize the dye concentration and incubation time for each specific cell type and experimental setup.

Live-Cell Staining with this compound
  • Prepare DAPI Staining Solution: Prepare a working solution of 1-10 µg/mL this compound in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Preparation: Grow cells on a suitable imaging dish or plate.

  • Staining: Remove the culture medium and wash the cells once with a serum-free medium or PBS. Add the DAPI staining solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with the imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~360/460 nm).

Live-Cell Staining with Hoechst 33342
  • Prepare Hoechst 33342 Staining Solution: Prepare a working solution of 0.1-1 µg/mL Hoechst 33342 in a serum-free medium or PBS. For long-term imaging, a lower concentration in the range of 7-28 nM is recommended.

  • Cell Preparation: Grow cells on a suitable imaging dish or plate.

  • Staining: The dye can be added directly to the complete culture medium. Add the Hoechst 33342 staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing (Optional): For immediate imaging, washing is often not necessary as the unbound dye has low fluorescence. However, for clearer imaging, you can remove the staining solution and wash the cells once or twice with the imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~350/461 nm).

Visualizing the Workflow

To illustrate the general process of live-cell nuclear staining, the following diagram outlines the key steps.

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish prepare_stain Prepare staining solution add_stain Incubate cells with stain prepare_stain->add_stain wash_cells Wash cells (optional for Hoechst) add_stain->wash_cells acquire_images Acquire images wash_cells->acquire_images

Caption: A generalized workflow for live-cell nuclear staining.

Conclusion

In the comparison of this compound versus Hoechst 33342 for live-cell staining, Hoechst 33342 emerges as the superior choice for most applications due to its high cell permeability and generally lower cytotoxicity. Its ability to efficiently stain the nuclei of living cells with minimal impact on cell health makes it ideal for a wide range of live-cell imaging experiments, including cell cycle analysis and tracking of nuclear morphology.

However, researchers must be mindful of the potential for phototoxicity with Hoechst 33342, especially in long-term time-lapse microscopy. Optimizing the dye concentration and imaging parameters is crucial to obtain reliable and artifact-free data. While this compound can be used for live-cell staining in some instances, its poor membrane permeability and higher relative toxicity limit its utility in this context. The choice of dye should ultimately be guided by the specific requirements of the experiment and empirical validation in the cell system of interest.

References

DAPI Dilactate vs. Propidium Iodide: A Comparative Guide for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying programmed cell death, the selection of appropriate fluorescent probes is critical for generating accurate and reproducible data. DAPI (4′,6-diamidino-2-phenylindole) dilactate and propidium iodide (PI) are two of the most common DNA-binding dyes used to identify non-viable cells in apoptosis assays. While both are used to assess loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis, they possess distinct characteristics that make them suitable for different experimental designs. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Mechanism of Action and Cellular Staining

The primary difference between DAPI and propidium iodide lies in their membrane permeability. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, which have intact plasma membranes.[1][2] It is therefore exclusively used to identify cells that have lost membrane integrity, which includes late apoptotic and necrotic cells.[2][3]

DAPI, on the other hand, is considered semi-permeable.[4] While it can pass through an intact cell membrane, it does so inefficiently. Consequently, live cells show minimal fluorescence. However, as cells undergo apoptosis, changes in membrane permeability allow for increased DAPI entry, resulting in brighter staining. In late apoptotic and necrotic cells with fully compromised membranes, DAPI strongly stains the nucleus. This differential permeability allows DAPI to serve as a rough marker for apoptosis, with brighter fluorescence indicating chromatin condensation in apoptotic cells.

It is crucial to note that neither DAPI nor PI alone can distinguish between late apoptosis and necrosis, as both conditions involve compromised cell membranes. For this reason, they are most effectively used in combination with an early marker of apoptosis, such as Annexin V, which detects the externalization of phosphatidylserine.

Quantitative Data Comparison

The selection of a fluorescent dye is heavily dependent on its spectral properties and compatibility with available instrumentation, such as flow cytometers and fluorescence microscopes. The table below summarizes the key quantitative parameters for DAPI and propidium iodide.

FeatureDAPI (4′,6-diamidino-2-phenylindole)Propidium Iodide (PI)
Target Molecule Double-stranded DNA (dsDNA)Double-stranded DNA (dsDNA) and RNA
Binding Preference Minor groove of Adenine-Thymine (A-T) rich regionsIntercalates between bases with little to no sequence preference
Cell Permeability Semi-permeable; inefficiently enters live cells, readily enters late apoptotic/necrotic cellsImpermeable to live and early apoptotic cells; enters late apoptotic/necrotic cells
Excitation Max (DNA-bound) ~358 nm (UV light)~488 nm (Blue laser)
Emission Max (DNA-bound) ~461 nm (Blue)~617 nm (Red)
Primary Application Nuclear counterstain in fixed cells, viability dye for late-stage apoptosis/necrosisViability dye for late-stage apoptosis/necrosis, cell cycle analysis
Advantages - Bright blue fluorescence with high quantum yield.- Can be used to stain both live and fixed cells.- DAPI dilactate is more water-soluble than other salt forms.- Economical and stable.- Common excitation laser (488 nm) available on most flow cytometers.- Can be combined with green fluorophores like FITC or GFP with minimal spectral overlap.
Limitations - Requires UV excitation, which may not be available on all instruments and can cause phototoxicity.- Broad emission spectrum can overlap with green fluorophores.- Can stain live cells at high concentrations.- Cannot be used for staining fixed and permeabilized cells as it will stain all nuclei.- Can bind to RNA, potentially requiring RNase treatment for precise DNA content analysis.

Signaling Pathways and Experimental Workflows

To visualize the process of cell staining and the general experimental procedure, the following diagrams are provided.

G Cell Staining Mechanism in Apoptosis Assays cluster_live Live Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_dyes live Intact Membrane early Intact Membrane PS Externalization live->early Apoptotic Stimulus late Compromised Membrane early->late Progression dapi DAPI dapi->live Low/No Staining dapi->early Low Staining dapi->late Bright Blue Staining pi PI pi->live No Staining pi->early No Staining pi->late Bright Red Staining G General Experimental Workflow for Apoptosis Assay start 1. Induce Apoptosis (e.g., drug treatment) harvest 2. Harvest Cells (Suspension or Adherent) start->harvest wash 3. Wash with PBS/ Binding Buffer harvest->wash annexin 4. Stain with Annexin V (Optional, for early apoptosis) wash->annexin dye_stain 5. Stain with Viability Dye (DAPI or PI) annexin->dye_stain analyze 6. Analyze (Flow Cytometry or Fluorescence Microscopy) dye_stain->analyze

References

A Head-to-Head Comparison of DAPI Dilactate and DAPI Dihydrochloride for Nuclear Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and flow cytometry, 4′,6-diamidino-2-phenylindole (DAPI) is an indispensable tool for visualizing cell nuclei. This fluorescent stain binds strongly to AT-rich regions of double-stranded DNA, exhibiting a significant increase in fluorescence upon binding. DAPI is commercially available in two common salt forms: dilactate and dihydrochloride. While both serve the same primary function, their distinct physical properties can influence experimental workflows and outcomes. This guide provides an objective, data-driven comparison of DAPI dilactate and DAPI dihydrochloride to aid in the selection of the most suitable reagent for your specific research needs.

Key Performance and Physicochemical Properties

The primary distinction between this compound and DAPI dihydrochloride lies in their solubility. This compound is noted for its enhanced solubility in water, which can simplify the preparation of stock solutions and is the preferred choice when avoiding organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical.[1][2][3] DAPI dihydrochloride, conversely, has poor water solubility and often requires the use of an organic solvent for initial dissolution before further dilution in aqueous buffers.[1][4]

The following table summarizes the key characteristics of this compound and DAPI dihydrochloride based on available data.

PropertyThis compoundDAPI Dihydrochloride
Molecular Weight 457.49 g/mol 350.25 g/mol
Solubility More soluble in waterSparingly soluble in water; requires organic solvents (e.g., DMSO, DMF) for stock solution preparation
Excitation Maximum (with dsDNA) ~358 nm~358 nm
Emission Maximum (with dsDNA) ~461 nm~461 nm
Fluorescence Enhancement (upon binding dsDNA) ~20-fold~20-fold
Primary Application Nuclear counterstain in fixed cellsNuclear counterstain in fixed cells
Stock Solution Preparation Can be dissolved directly in waterTypically dissolved in DMSO or DMF

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for the preparation of stock solutions and a general staining procedure for fixed cells using both this compound and DAPI dihydrochloride.

Preparation of Stock Solutions

This compound (5 mg/mL in Water)

  • Weigh out 10 mg of this compound powder.

  • Add 2 mL of deionized water (dH₂O) to the powder.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the 5 mg/mL (10.9 mM) stock solution in aliquots at -20°C, protected from light. For short-term storage, the solution can be kept at 2-8°C for up to six months.

DAPI Dihydrochloride (5 mg/mL in DMF or DMSO)

  • Weigh out 10 mg of DAPI dihydrochloride powder.

  • Add 2 mL of high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the powder.

  • Vortex or sonicate until the powder is completely dissolved. The less water-soluble DAPI dihydrochloride may require more time to dissolve.

  • Store the 5 mg/mL (14.3 mM) stock solution in aliquots at -20°C, protected from light. For short-term storage, the solution can be kept at 2-8°C for up to six months.

General Staining Protocol for Fixed Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

    • Wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to ensure the dye can access the nucleus.

    • Wash the cells three times with PBS.

  • DAPI Staining:

    • Prepare a working solution of DAPI by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL (a common starting concentration is 300 nM).

    • Add a sufficient volume of the DAPI working solution to completely cover the cells on the coverslip.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the DAPI solution and wash the cells 2-3 times with PBS to minimize background fluorescence.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

    • To ensure comparability between samples stained with the two different DAPI salts, it is crucial to use identical microscope settings (e.g., exposure time, gain) for image acquisition.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing the two DAPI salt forms, the following diagrams created using the DOT language illustrate the key steps.

Preparation of DAPI Stock Solutions cluster_dilactate This compound cluster_dihydrochloride DAPI Dihydrochloride DIL_Start Weigh 10 mg this compound DIL_AddH2O Add 2 mL dH₂O DIL_Start->DIL_AddH2O DIL_Dissolve Vortex/Sonicate to Dissolve DIL_AddH2O->DIL_Dissolve DIL_Store Aliquot and Store at -20°C DIL_Dissolve->DIL_Store DIH_Start Weigh 10 mg DAPI Dihydrochloride DIH_AddSolvent Add 2 mL DMF or DMSO DIH_Start->DIH_AddSolvent DIH_Dissolve Vortex/Sonicate to Dissolve DIH_AddSolvent->DIH_Dissolve DIH_Store Aliquot and Store at -20°C DIH_Dissolve->DIH_Store Comparative Staining Protocol Workflow cluster_staining Staining Procedure start Prepare Fixed and Permeabilized Cells on Coverslips prep_dilactate Prepare this compound Working Solution (0.1-1 µg/mL in PBS) start->prep_dilactate prep_dihydrochloride Prepare DAPI Dihydrochloride Working Solution (0.1-1 µg/mL in PBS) start->prep_dihydrochloride stain_dilactate Incubate Cells with this compound Solution (5-10 min) prep_dilactate->stain_dilactate wash Wash 3x with PBS stain_dilactate->wash stain_dihydrochloride Incubate Cells with DAPI Dihydrochloride Solution (5-10 min) prep_dihydrochloride->stain_dihydrochloride stain_dihydrochloride->wash mount Mount Coverslips with Anti-fade Medium wash->mount image Image with Fluorescence Microscope (Identical Settings) mount->image

References

A Quantitative Comparison of DAPI Dilactate Fluorescence Intensity for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and quantifiable nuclear staining is paramount for a multitude of applications, from cell counting and cell cycle analysis to high-content screening. DAPI (4',6-diamidino-2-phenylindole) is a widely used fluorescent stain that binds to AT-rich regions of DNA, emitting a strong blue fluorescence. This guide provides a quantitative comparison of DAPI dilactate, a more water-soluble salt of DAPI, with other common nuclear stains, supported by experimental data and detailed protocols.

This compound: A Performance Overview

This compound offers a significant practical advantage over the more common dihydrochloride salt due to its enhanced solubility in water, simplifying stock solution preparation.[1] Upon binding to double-stranded DNA (dsDNA), DAPI's fluorescence quantum yield is enhanced by approximately 20-fold.[1][2][3]

Spectral Properties:

  • Excitation Maximum (bound to dsDNA): ~358 nm[2]

  • Emission Maximum (bound to dsDNA): ~461 nm

Quantitative Comparison of Nuclear Stains

While direct quantitative comparisons of fluorescence intensity under identical experimental conditions can be sparse in literature, the following tables summarize key performance metrics based on available data and established knowledge.

PropertyThis compoundDAPI DihydrochlorideHoechst 33342
Formulation Advantage High water solubilityLower water solubilityGood water solubility
Primary Application Fixed and permeabilized cellsFixed and permeabilized cellsLive and fixed cells
Relative Brightness StrongStrongGenerally considered brighter than DAPI
Photostability Generally stable, but can photoconvert under UV exposureSimilar to this compoundProne to photobleaching with prolonged UV exposure
Cytotoxicity Higher toxicity, not ideal for long-term live-cell imagingHigher toxicity, similar to dilactate formLower toxicity compared to DAPI, suitable for live-cell imaging
Cell Permeability Low permeability in live cells, requires permeabilization for optimal stainingLow permeability in live cellsHigh permeability in live cells

Table 1: Performance Comparison of Common Nuclear Stains.

ParameterDAPI (bound to dsDNA)Hoechst 33342 (bound to dsDNA)
Excitation Max (nm) ~358~350
Emission Max (nm) ~461~461
Quantum Yield ~0.4 (dihydrochloride form)~0.4-0.6
Binding Affinity High affinity for AT-rich regions of the minor grooveHigh affinity for AT-rich regions of the minor groove

Table 2: Spectroscopic and Binding Properties. Note: Quantum yield can vary depending on the specific DNA sequence and local environment.

Experimental Protocols

Protocol 1: Quantitative Fluorescence Microscopy of Fixed Adherent Cells

This protocol is designed for the quantitative analysis of nuclear fluorescence intensity in fixed cells.

Materials:

  • This compound stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the this compound stock solution in PBS to a final concentration of 300 nM (approximately 0.14 µg/mL). Incubate the cells with the DAPI staining solution for 5 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with a DAPI filter set. For quantitative analysis, ensure that the exposure time and gain settings are kept constant across all samples and that the signal is not saturated.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to segment the nuclei and measure the mean fluorescence intensity per nucleus.

Protocol 2: Quantitative Analysis of DNA Content by Flow Cytometry

This protocol details the use of DAPI for cell cycle analysis based on DNA content.

Materials:

  • This compound stock solution (1 mg/mL in deionized water)

  • PBS

  • Cold 70% Ethanol

  • Staining Buffer (100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40 or Triton X-100)

Procedure:

  • Cell Harvest: Harvest cells (approximately 1-2 million cells per sample) and centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet by vortexing gently and add 1 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.

  • DAPI Staining: Resuspend the cell pellet in 1 mL of DAPI staining buffer at a final concentration of 3 µM (approximately 1.4 µg/mL).

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer equipped with a UV or violet laser for DAPI excitation. Collect the fluorescence emission using a filter appropriate for DAPI (e.g., 450/50 nm bandpass).

  • Data Analysis: Generate a histogram of DAPI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

Visualizing Experimental Workflows

experimental_workflow_microscopy cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization dapi_staining DAPI Staining (300 nM) permeabilization->dapi_staining washing Washing (3x PBS) dapi_staining->washing mounting Mounting washing->mounting imaging Fluorescence Imaging mounting->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Workflow for Quantitative Fluorescence Microscopy of DAPI-stained cells.

experimental_workflow_flow_cytometry cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cell_harvest Cell Harvest fixation Fixation (70% Ethanol) cell_harvest->fixation washing Washing (PBS) fixation->washing dapi_staining DAPI Staining (3 µM) washing->dapi_staining flow_cytometry Flow Cytometry Analysis dapi_staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Workflow for Quantitative Flow Cytometry of DAPI-stained cells.

Conclusion

This compound is a reliable and convenient fluorescent stain for the quantitative analysis of nuclear DNA in fixed cells. Its high water solubility simplifies handling and preparation. While Hoechst dyes may be preferred for live-cell imaging due to lower cytotoxicity and higher cell permeability, DAPI remains a gold standard for fixed-cell applications, providing a bright and stable signal for accurate quantification in both fluorescence microscopy and flow cytometry. For optimal results, it is crucial to standardize staining protocols and imaging parameters to ensure reproducibility and the validity of quantitative data.

References

A Comparative Guide to DAPI Dilactate Specificity for AT-rich DNA Regions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of DNA are critical. DAPI (4',6-diamidino-2-phenylindole) is a widely used fluorescent stain that binds strongly to DNA, exhibiting a marked preference for Adenine-Thymine (AT)-rich regions.[][2][3] This guide provides an objective comparison of DAPI dilactate's performance against other common DNA-binding dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for specific research applications.

Performance Comparison of DNA-Binding Dyes

The choice of a fluorescent DNA dye depends on several factors, including its binding specificity, cell permeability, and the experimental application (e.g., fixed or live-cell imaging, flow cytometry, or quantitative PCR). The following tables summarize the key characteristics of this compound and its common alternatives.

Table 1: General Properties and Specificity of Common DNA Dyes

FeatureThis compoundHoechst 33342 & 33258Propidium Iodide (PI)7-Aminoactinomycin D (7-AAD)SYBR Green I
Binding Mechanism Minor groove binding[3][4]Minor groove bindingIntercalationIntercalationIntercalation and minor groove binding
Sequence Specificity Strong preference for AT-rich regionsPrefers AT-rich regionsLittle to no sequence preferenceSelectively binds to GC-rich regionsPreferentially binds to dsDNA, with some non-specific binding
Cell Permeability Impermeant to live cells at low concentrations, but can enter at higher concentrationsPermeant, suitable for live and fixed cellsImpermeant, stains dead or permeabilized cellsImpermeant, stains dead or permeabilized cellsPermeant, used for qPCR
Primary Application Nuclear counterstain in fixed cells, chromosome staining, flow cytometryLive and fixed cell nuclear staining, cell cycle analysisDead cell indicator in flow cytometry and microscopyDead cell indicator, multicolor analysisQuantitative PCR (qPCR)

Table 2: Photophysical Properties of DNA-Binding Dyes

PropertyThis compoundHoechst 33342Propidium Iodide (PI)7-Aminoactinomycin D (7-AAD)SYBR Green I
Excitation Max (nm) ~358 (bound to dsDNA)~360488 (with Argon-ion laser)546~497 (bound to dsDNA)
Emission Max (nm) ~461 (bound to dsDNA)~460617647~520 (bound to dsDNA)
Fluorescence Enhancement upon Binding ~20-fold~30-fold~20-foldNot specified>1000-fold
Photostability Reported to be more photostable than Hoechst 33342Less photostable than DAPI, subject to photobleachingGenerally stableGenerally stableCan be unstable, especially with repeated excitation

Table 3: Quantitative Binding Affinity of DAPI and Hoechst 33258 to (A/T)4 Sequences

(A/T)4 SequenceDAPI Association Constant (Ka) M-1Hoechst 33258 Association Constant (Ka) M-1
AATT5.5 x 108High, comparable to DAPI
TAATLower affinityLower affinity
ATATLower affinityLower affinity
TATALower affinityMuch lower affinity
TTAALower affinityMuch lower affinity

Data synthesized from a study by Haq et al. (2002), which highlights that while both dyes prefer the AATT site, the affinity of Hoechst 33258 is more sensitive to the specific AT sequence arrangement than DAPI.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of DNA-binding dyes. Below are representative protocols for key applications.

Protocol 1: Nuclear Staining of Fixed Mammalian Cells with this compound

Objective: To visualize the nuclei of fixed cells using fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is essential for DAPI to access the nucleus.

  • Staining: Wash the cells three times with PBS. Dilute the this compound stock solution to a working concentration of 1 µg/mL in PBS. Incubate the cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells twice with PBS to remove unbound dye. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization: Image the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).

Protocol 2: Comparative Analysis of DNA Dye Specificity using Melting Curve Analysis in qPCR

Objective: To assess and compare the specificity of different DNA-binding dyes for a target dsDNA amplicon and to detect non-specific products.

Materials:

  • Real-time PCR instrument with melting curve analysis capability

  • PCR reagents (DNA polymerase, dNTPs, PCR buffer)

  • Specific primers for a target gene

  • DNA template

  • Fluorescent dyes to be tested (e.g., DAPI, SYBR Green I, EvaGreen)

Procedure:

  • Reaction Setup: Prepare separate master mixes for each dye being tested. Each master mix should contain the PCR reagents, primers, and the respective fluorescent dye at its optimal concentration.

  • qPCR Amplification: Add the DNA template to the master mixes and perform the qPCR reaction. A typical thermocycling protocol includes an initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension.

  • Melting Curve Program: After the amplification cycles, run a melting curve program. This typically involves an initial denaturation at 95°C, followed by a gradual increase in temperature from a lower temperature (e.g., 65°C) to 95°C, with continuous fluorescence monitoring.

  • Data Analysis: The instrument's software will plot the negative first derivative of fluorescence with respect to temperature (-dF/dT vs. Temperature). A single, sharp peak indicates a single, specific PCR product. The presence of multiple peaks suggests the amplification of non-specific products or primer-dimers. The dye that produces a single, sharp peak with minimal non-specific signals is considered more specific for the target amplicon under the tested conditions.

Visualizing Binding Mechanisms and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the binding mechanism of DAPI and a typical workflow for comparing DNA-binding dyes.

Caption: DAPI binds to the minor groove of AT-rich DNA regions.

cluster_1 Experimental Workflow: Comparing DNA Dye Specificity A Prepare separate qPCR master mixes for each dye (DAPI, Hoechst, PI, etc.) B Add identical DNA template and primers to each mix A->B C Perform qPCR amplification and melting curve analysis B->C D Analyze melting curves (-dF/dT vs. Temp) C->D E Compare peak number and sharpness to determine specificity D->E

Caption: Workflow for comparing DNA dye specificity.

References

A Comparative Guide to Nuclear Staining: DAPI Dilactate vs. TO-PRO-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate visualization of the cell nucleus is fundamental to a vast array of applications, from assessing cell health and morphology to tracking the localization of key proteins. The choice of a nuclear stain can significantly impact the quality and reliability of experimental data, particularly in multicolor fluorescence imaging. This guide provides an objective comparison of two widely used nuclear stains, DAPI dilactate and TO-PRO-3, offering a detailed look at their performance characteristics, supporting experimental data, and standardized protocols to aid in selecting the optimal reagent for your specific needs.

Introduction to the Nuclear Stains

DAPI (4′,6-diamidino-2-phenylindole) is a classic blue-fluorescent dye that has been a mainstay in cell biology for decades. It binds strongly to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] Upon binding, its fluorescence is enhanced approximately 20-fold.[2][3] The dilactate salt of DAPI is noted for its improved water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions. DAPI is predominantly used for staining fixed and permeabilized cells due to its limited permeability across intact cell membranes at typical working concentrations.

TO-PRO-3 is a carbocyanine monomer dye that fluoresces in the far-red region of the spectrum. It exhibits a very strong binding affinity for dsDNA and is characterized by its high sensitivity. A key feature of TO-PRO-3 is its cell impermeability, making it an excellent choice for specifically staining the nuclei of fixed and permeabilized cells or for identifying dead cells in a live population. Its long-wavelength excitation and emission properties make it particularly valuable for multicolor experiments, as it minimizes spectral overlap with common blue, green, and yellow/red fluorophores and reduces interference from tissue autofluorescence.

Data Presentation: Quantitative Comparison

The selection of a nuclear stain is often dictated by the specific instrumentation available and the other fluorophores used in an experiment. The table below summarizes the key quantitative and qualitative differences between this compound and TO-PRO-3.

FeatureThis compoundTO-PRO-3 Iodide
Excitation Maximum (with dsDNA) ~358 nm~642 nm
Emission Maximum (with dsDNA) ~461 nm~661 nm
Fluorescence Color BlueFar-Red
Binding Mechanism Binds A-T rich regions in the minor groove of dsDNAIntercalates into dsDNA
Cell Permeability Generally impermeant to live cells; requires fixation/permeabilization.Impermeant to live cells; used for fixed cells or as a dead cell indicator.
Common Instrumentation Fluorescence microscope with UV light source (e.g., mercury lamp) or 405 nm laser.Confocal microscope with a red laser (e.g., 633 nm or 647 nm).
Primary Advantages - Cost-effective- Bright, distinct blue fluorescence- High water solubility (dilactate form)- Minimal spectral overlap with other fluorophores- Avoids tissue autofluorescence- No UV excitation required, reducing phototoxicity
Primary Disadvantages - Requires UV excitation, which can cause sample autofluorescence and phototoxicity- Can undergo photoconversion with UV exposure- Higher cost compared to DAPI

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. The following are standard methodologies for using this compound and TO-PRO-3 for nuclear staining in fluorescence microscopy.

Protocol 1: this compound Staining of Fixed Adherent Cells

This protocol is suitable for staining cells grown on coverslips that have been fixed and permeabilized.

  • Reagent Preparation :

    • DAPI Stock Solution (10.9 mM or 5 mg/mL) : Dissolve 10 mg of this compound powder in 2 mL of deionized water. This stock solution is stable for at least six months when stored at -20°C and protected from light.

    • DAPI Staining Solution (300 nM) : Dilute the stock solution in phosphate-buffered saline (PBS) to a final concentration of 300 nM. For example, add ~27.5 µL of the 10.9 mM stock solution to 1 L of PBS.

  • Staining Procedure :

    • Fix and permeabilize cells using a protocol appropriate for your sample and any other antibodies you may be using.

    • Briefly wash the sample with PBS.

    • Add enough 300 nM DAPI staining solution to completely cover the cells on the coverslip (approximately 300 µL).

    • Incubate for 1-5 minutes at room temperature, protected from light.

    • Rinse the sample several times with PBS to remove unbound dye.

    • Drain the excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image using a fluorescence microscope equipped with a DAPI filter set (e.g., ~360 nm excitation and ~460 nm emission).

Protocol 2: TO-PRO-3 Staining of Fixed Adherent Cells

This protocol is ideal for confocal microscopy and multicolor imaging where spectral separation is critical.

  • Reagent Preparation :

    • TO-PRO-3 Stock Solution (1 mM in DMSO) : The dye is typically supplied in this format. Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.

    • TO-PRO-3 Staining Solution (1 µM) : Prepare the staining solution by diluting the 1 mM stock solution 1:1,000 in PBS. The optimal concentration may vary, so a range of 100 nM to 5 µM can be tested.

  • Staining Procedure :

    • Fix and permeabilize cells with a protocol appropriate for your sample.

    • Wash the cells 1-3 times with PBS as needed.

    • Add sufficient 1 µM TO-PRO-3 staining solution to cover the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Remove the staining solution and wash the cells 3 times with PBS.

    • Mount the coverslip and image the cells. TO-PRO-3 is efficiently excited by a 633 nm or 647 nm laser line and its emission is captured in the far-red channel (e.g., with a Cy®5 filter set).

Mandatory Visualizations

Diagrams created using Graphviz help to clarify complex workflows and decision-making processes.

G cluster_prep Sample Preparation cluster_stain Nuclear Staining cluster_image Imaging start Start with Cultured Cells fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm wash1 Wash with PBS perm->wash1 stain Add Staining Solution wash1->stain incubate Incubate (Time & Temp Dependent on Dye) stain->incubate wash2 Wash with PBS (Remove Unbound Dye) incubate->wash2 mount Mount Coverslip (with Antifade Medium) wash2->mount image Fluorescence Microscopy mount->image

Caption: General experimental workflow for nuclear staining of fixed cells.

G start Choosing a Nuclear Stain laser Available Excitation Source? start->laser multicolor Multicolor Experiment? start->multicolor autofluor High Tissue Autofluorescence? start->autofluor dapi This compound (Blue Emission) laser->dapi  UV Lamp / 405 nm Laser topro TO-PRO-3 (Far-Red Emission) laser->topro  Red Laser (633/647 nm)   dapi_multi DAPI (Good with Green/Red Probes) multicolor->dapi_multi  Yes, simple combination   topro_multi TO-PRO-3 (Excellent Spectral Separation) multicolor->topro_multi  Yes, complex or crowded spectrum dapi_auto DAPI (UV may excite background) autofluor->dapi_auto  Yes topro_auto TO-PRO-3 (Far-red avoids autofluorescence) autofluor->topro_auto  Yes

References

A Comparative Guide to Nuclear Stains in Super-Resolution Microscopy: DAPI Dilactate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular architecture, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of DAPI dilactate and other common nuclear stains for super-resolution microscopy, with a focus on their performance, supported by experimental data and detailed protocols.

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have revolutionized our ability to visualize cellular structures beyond the diffraction limit of light. A crucial component of these techniques is the selection of appropriate fluorescent dyes. For nuclear counterstaining, 4',6-diamidino-2-phenylindole (DAPI) is a conventional choice. This guide specifically evaluates the performance of this compound, a more soluble salt of DAPI, in super-resolution imaging and compares it with viable alternatives.

Performance Comparison of Nuclear Stains

The effectiveness of a fluorescent dye in super-resolution microscopy hinges on several key photophysical properties. These include photostability, brightness (photon count), and, for Single-Molecule Localization Microscopy (SMLM) techniques like STORM and dSTORM, the ability to photoswitch or "blink." The following table summarizes the performance of this compound, Hoechst 33342, and DRAQ5 based on available data.

FeatureThis compoundHoechst 33342DRAQ5
Super-Resolution Modality SMLM (via photoconversion)SMLM (via photoconversion)Conventional & STED (potential for STORM)
Excitation Max (nm) ~358 (bound to DNA)~350 (bound to DNA)~646
Emission Max (nm) ~461 (bound to DNA)~461 (bound to DNA)~697
Photoconversion for SMLM Yes, UV or 405 nm light induces a shift to a green-emitting form.[1]Yes, UV or 405 nm light induces a shift to a green-emitting form.[1]Not reported
Localization Precision (SMLM) Less efficient for SMLM than Hoechst dyes due to higher crosstalk between blue and green emitting forms.[1]~27 nm (average for Hoechst 33258)[1]Data not readily available
Cell Permeability Semi-permeable; higher concentrations needed for live cells.[2]Permeable; suitable for live-cell imaging.Permeable; suitable for live-cell imaging.
Advantages - High DNA binding affinity- Bright fluorescence upon binding DNA- More efficient for SMLM than DAPI- Suitable for live-cell imaging- Far-red excitation/emission minimizes phototoxicity and spectral overlap with common fluorophores (e.g., GFP)- High cell permeability
Disadvantages - UV excitation can cause phototoxicity and photoconversion artifacts- Less efficient for SMLM- UV excitation can cause phototoxicity- Potential for chromatin structure alteration at high concentrations- Limited published data on SMLM performance

Experimental Protocols

Single-Molecule Localization Microscopy (SMLM) with this compound

This protocol is adapted from a study that successfully employed DAPI for SMLM of chromatin structure.

1. Cell Culture and Fixation:

  • Culture cells (e.g., HeLa) on coverslips to the desired confluency.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • (Optional) Treat with RNase A (0.2 mg/mL) for 1 hour at 37°C to ensure DNA-specific staining.

2. Staining:

  • Prepare a 0.2 µM working solution of this compound in PBS.

  • Incubate the fixed and permeabilized cells with the DAPI solution for 30 minutes at room temperature.

  • Wash the cells thoroughly with PBS.

3. Imaging:

  • Mount the coverslip on a microscope slide with an appropriate imaging buffer for SMLM (e.g., a buffer containing an oxygen scavenger system and a thiol).

  • Use a super-resolution microscope equipped with lasers for both photoconversion (e.g., 405 nm) and excitation of the photoconverted species (e.g., 488 nm or 491 nm).

  • Illuminate the sample with a low intensity 405 nm laser to stochasticlly photoconvert a sparse subset of DAPI molecules to their green-emitting state.

  • Simultaneously, excite the green-emitting DAPI molecules with a high-intensity 488 nm or 491 nm laser and record the emitted fluorescence until the molecules photobleach.

  • Repeat this process for thousands of frames to collect a sufficient number of single-molecule localization events.

4. Data Analysis:

  • Process the acquired image series with a localization software (e.g., ThunderSTORM) to determine the precise coordinates of each detected single molecule.

  • Reconstruct the final super-resolution image from the table of localizations.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams were generated using the DOT language.

SMLM_Workflow cluster_prep Sample Preparation cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture Fixation Fixation & Permeabilization Cell_Culture->Fixation Staining This compound Staining Fixation->Staining Photoconversion Stochastic Photoconversion (405 nm) Staining->Photoconversion Excitation Excitation & Bleaching (491 nm) Photoconversion->Excitation Acquisition Image Acquisition (thousands of frames) Excitation->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

SMLM Experimental Workflow.

Photoconversion_Principle cluster_legend Legend DAPI_Blue DAPI (Blue emitting) DAPI_Green DAPI* (Green emitting) DAPI_Blue->DAPI_Green 405 nm (low power) DAPI_Green->DAPI_Blue Spontaneous reversion Dark_State Dark State DAPI_Green->Dark_State 491 nm (high power) + Photobleaching A Active State B Photoconverted State C Bleached/Dark State

Principle of Photoconversion for SMLM.

Discussion and Conclusion

This compound, while a staple in conventional fluorescence microscopy, presents both opportunities and challenges for super-resolution imaging. Its ability to undergo photoconversion allows for its use in SMLM techniques. However, studies suggest that Hoechst dyes may offer superior performance in this context due to lower crosstalk.

The emergence of far-red nuclear stains like DRAQ5 provides a compelling alternative, particularly for multicolor super-resolution experiments. The longer excitation and emission wavelengths of DRAQ5 significantly reduce the potential for phototoxicity and spectral overlap with commonly used green and red fluorophores. While quantitative data on the SMLM performance of DRAQ5 is not as readily available, its favorable spectral properties make it a strong candidate for STED microscopy and potentially for dSTORM with appropriate laser lines and imaging buffers.

Ultimately, the choice of a nuclear stain for super-resolution microscopy will depend on the specific experimental requirements. For researchers utilizing SMLM based on photoconversion, Hoechst dyes may be a more efficient choice than DAPI. For those conducting multicolor imaging or concerned about phototoxicity, far-red dyes like DRAQ5 are highly recommended. This guide provides the foundational knowledge and protocols to aid researchers in making an informed decision to achieve high-quality super-resolution images of the nucleus.

References

A Comparative Guide to the Reproducibility and Lot-to-Lot Variability of DAPI Dilactate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount for generating reproducible experimental data. 4',6-diamidino-2-phenylindole (DAPI) is a widely used fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA, making it an excellent nuclear counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2][3] The dilactate salt of DAPI is often preferred over the dihydrochloride salt due to its enhanced water solubility.[4][5] This guide provides an objective comparison of DAPI dilactate, discusses its potential for lot-to-lot variability, and evaluates alternative nuclear stains, supported by available data and experimental protocols.

Understanding this compound and its Performance

This compound is a salt form of the DAPI molecule. Upon binding to the minor groove of double-stranded DNA, its fluorescence intensity is enhanced approximately 20-fold. While it can also bind to RNA, the fluorescence quantum yield is significantly lower, and the emission maximum is shifted.

While direct, publicly available studies quantifying the lot-to-lot variability of this compound are scarce, manufacturers of high-quality reagents implement rigorous quality control procedures to ensure consistency. These often include high-performance liquid chromatography (HPLC) to assess purity, with specifications typically at or above 98%. Furthermore, functional tests comparing the staining performance of new lots against a reference lot are common practice in the industry to ensure consistent mean fluorescence intensity (MFI) and staining patterns. However, it is always recommended for researchers to perform in-house validation of new lots of this compound to ensure minimal variation in their specific experimental systems.

Comparison with Alternative Nuclear Stains

Several alternatives to DAPI are available, each with distinct characteristics that may be advantageous for specific applications. The most common alternatives include Hoechst 33342 and DRAQ5.

Data Presentation: this compound vs. Alternatives

PropertyThis compoundHoechst 33342DRAQ5
Excitation Maximum (DNA-bound) ~358 nm~350 nm~647 nm
Emission Maximum (DNA-bound) ~461 nm~461 nm665-780 nm
Binding Mechanism Minor groove binding (A-T rich)Minor groove binding (A-T rich)Intercalation and/or minor groove binding
Cell Permeability (Live Cells) Poor, requires higher concentrationsGoodGood
Photostability Generally considered stableLess photostable than DAPIHigh photostability
Toxicity Potentially mutagenicLower cytotoxicity than DAPI in some casesLow toxicity, suitable for long-term imaging

Signaling Pathways and Binding Mechanisms

The following diagrams illustrate the binding mechanisms of DAPI, Hoechst, and DRAQ5 to DNA.

DAPI binding to the DNA minor groove.

Hoechst 33342 binding to the DNA minor groove.

DRAQ5 intercalation into the DNA helix.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Protocol 1: Staining Fixed Adherent Cells with this compound for Fluorescence Microscopy

Materials:

  • This compound stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Coverslips with cultured adherent cells

Procedure:

  • Fixation: Aspirate the culture medium and wash the cells with PBS. Add fixation solution and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add permeabilization solution and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the this compound stock solution to a working concentration of 1 µg/mL in PBS. Add the DAPI solution to the cells and incubate for 5 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Protocol 2: Live Cell Staining with Hoechst 33342 for Fluorescence Microscopy

Materials:

  • Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Cell culture medium

  • Live-cell imaging dish with cultured cells

Procedure:

  • Preparation: Dilute the Hoechst 33342 stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µg/mL.

  • Staining: Replace the existing culture medium with the Hoechst 33342-containing medium.

  • Incubation: Incubate the cells for 10-20 minutes at 37°C in a cell culture incubator.

  • Imaging: Image the cells directly in the staining solution using a fluorescence microscope equipped with a DAPI filter set. No washing step is required.

Protocol 3: Live Cell Staining with DRAQ5 for Flow Cytometry

Materials:

  • DRAQ5 stock solution (5 mM)

  • Cell suspension in a suitable buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with a red laser (e.g., 633 nm or 647 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add DRAQ5 stock solution directly to the cell suspension to a final concentration of 5-10 µM.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells directly on the flow cytometer without any wash steps.

Experimental Workflow for Assessing Lot-to-Lot Variability

To ensure reproducibility, it is crucial to validate new lots of this compound. The following workflow can be adapted for this purpose.

Lot_Variability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision A Obtain New Lot of this compound C Prepare Staining Solutions (Old Lot vs. New Lot) A->C B Prepare Identical Cell Samples (e.g., fixed adherent cells) D Stain Cells Under Identical Conditions B->D C->D E Image Acquisition with Consistent Microscope Settings D->E F Quantitative Image Analysis (Measure Mean Fluorescence Intensity) E->F H Qualitative Assessment (Staining Pattern, Background) E->H G Statistical Comparison of Lots F->G I Accept or Reject New Lot G->I H->I

Workflow for evaluating this compound lot-to-lot variability.

Conclusion

This compound remains a robust and widely used nuclear stain. While the potential for lot-to-lot variability exists for all reagents, reputable manufacturers employ stringent quality control measures to minimize this. For critical applications, researchers should consider performing in-house validation of new lots to ensure experimental reproducibility. Alternatives such as Hoechst 33342 and DRAQ5 offer distinct advantages, particularly for live-cell imaging and applications requiring far-red fluorescence, and should be considered based on the specific experimental needs. By understanding the properties of each dye and implementing consistent experimental protocols, researchers can ensure the generation of high-quality, reproducible data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DAPI Dilactate

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of DAPI dilactate, a common fluorescent stain. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

DAPI (4',6-diamidino-2-phenylindole) is a known mutagen and must be handled with care throughout its lifecycle, from preparation to disposal.[1][2] While not classified as a dangerous good for transport, its potential health hazards necessitate meticulous disposal practices.[3][4]

Key Safety and Handling Information

Proper handling is the first step in safe disposal. The following table summarizes critical information for managing this compound in the laboratory.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Always wear a lab coat, safety glasses with side-shields, and chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.
Handling Environment Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form to avoid dust generation.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light. Recommended storage is typically between 2-8°C.
Spill Management For spills, absorb with an inert material (e.g., vermiculite, sand), collect into a suitable, closed container, and label for chemical waste disposal. Prevent entry into drains and waterways.
First Aid: Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water.
First Aid: Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do so.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound waste is to adhere strictly to local, state, and national environmental regulations. Never dispose of DAPI waste down the drain.

Experimental Protocol: Waste Segregation and Collection
  • Designate Waste Streams: Establish clearly labeled, separate waste containers for the following categories of DAPI-contaminated waste:

    • Aqueous Liquid Waste: Solutions containing DAPI (e.g., staining solutions, buffers from rinses).

    • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves.

    • Sharps Waste: Contaminated microscope slides, coverslips, and needles.

  • Aqueous Liquid Waste Collection:

    • Pour all DAPI-containing solutions into a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked "Hazardous Waste: DAPI" and include other chemical components of the solution.

    • Keep the container securely closed when not in use.

  • Solid Waste Collection:

    • Place all non-sharp, DAPI-contaminated solid items into a designated, lined hazardous waste container.

    • This includes gloves, absorbent paper, pipette tips, and plastic tubes.

    • Ensure the container is sealed to prevent the release of any residual powder or liquid.

  • Sharps Waste Collection:

    • Dispose of all DAPI-contaminated sharps (slides, needles, etc.) directly into a designated, puncture-resistant sharps container labeled for chemical-contaminated sharps.

    • Do not overfill the sharps container.

  • Final Disposal:

    • Once waste containers are full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of in accordance with all applicable regulations.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste contaminated with this compound.

DAPI_Disposal_Workflow start Generate DAPI Waste is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Aqueous Hazardous Waste Container is_liquid->liquid_waste  Yes sharps_waste Collect in Labeled Puncture-Resistant Sharps Container is_sharp->sharps_waste  Yes solid_waste Collect in Labeled Solid Hazardous Waste Container is_sharp->solid_waste No ehs_disposal Arrange for Disposal via Institutional EHS or Licensed Contractor liquid_waste->ehs_disposal sharps_waste->ehs_disposal solid_waste->ehs_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DAPI Dilactate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DAPI dilactate, a common fluorescent stain. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

DAPI (4',6-diamidino-2-phenylindole) dilactate is a fluorescent stain that binds strongly to A-T rich regions in DNA. While an invaluable tool in molecular biology, it is a known mutagen and requires careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE)

When working with this compound in either powder or solution form, the following personal protective equipment is required to create a barrier between you and the chemical.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety gogglesTight-sealing safety goggles are recommended to protect against splashes.[2] A face shield may be necessary for procedures with a high risk of splashing.[2]
Hand Protection Disposable nitrile glovesNitrile gloves are the minimum requirement for handling this compound.[3] Always inspect gloves for tears or holes before use. Contaminated gloves should be disposed of immediately following established laboratory procedures.
Body Protection Laboratory coatA standard lab coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Protection Dust mask (for powder form)When handling the powder form of this compound, a NIOSH-approved N95 dust mask is recommended to prevent inhalation.

Operational Plan: Handling and Preparation of this compound Solutions

Storage: Upon receipt, store this compound protected from light in a dry, cool, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C for short-term storage and ≤-20°C for long-term storage of stock solutions.

Preparation of Stock Solution (Example): To prepare a 5 mg/mL stock solution, dissolve 10 mg of this compound in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF). The dilactate form is generally more water-soluble than the dihydrochloride salt.

Step-by-Step Handling Procedure:

  • Designate a Work Area: Before handling, designate a specific area for working with this compound. This could be a chemical fume hood, especially when handling the powder form.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, tubes, and solvents.

  • Weighing (Powder Form): If using the powder form, carefully weigh the desired amount in a chemical fume hood to avoid creating and inhaling dust.

  • Dissolving: Add the appropriate solvent to the powder. Cap the container and vortex or sonicate until the this compound is completely dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and your initials.

  • Cleaning: After preparation, decontaminate the work area and any equipment used.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing DAPI in a clearly labeled, sealed container.

  • Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and tubes in a designated hazardous waste container.

  • Decontamination: DAPI can be removed from aqueous solutions by filtering through activated charcoal. The charcoal and the adsorbed dye must then be disposed of as hazardous waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure

Spill Response Workflow:

DAPI_Spill_Response cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal cluster_post_cleanup Post-Cleanup spill This compound Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean the area with a suitable decontaminating agent contain->cleanup collect Collect all contaminated materials cleanup->collect dispose Dispose of waste in a labeled hazardous waste container collect->dispose wash Wash hands thoroughly dispose->wash report Report the incident to the lab supervisor wash->report

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.